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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 5-(2-Thienyl)-1H-indole-3-carbaldehyde: A Technical Whitepaper

Executive Summary As drug discovery and materials science increasingly rely on highly functionalized heterocyclic scaffolds, 5-(2-Thienyl)-1H-indole-3-carbaldehyde has emerged as a molecule of significant strategic value...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery and materials science increasingly rely on highly functionalized heterocyclic scaffolds, 5-(2-Thienyl)-1H-indole-3-carbaldehyde has emerged as a molecule of significant strategic value. This compound integrates three distinct chemical motifs: an electron-rich indole core, a lipophilic 2-thienyl substituent at the 5-position, and a versatile formyl group at the 3-position[1].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, details a self-validating synthetic protocol via Vilsmeier-Haack formylation, and explores its downstream reactivity. Designed for research scientists and drug development professionals, this guide bridges the gap between theoretical reactivity and benchtop execution.

Structural and Physicochemical Profiling

The structural architecture of 5-(2-Thienyl)-1H-indole-3-carbaldehyde dictates its behavior in both biological systems and synthetic workflows. The indole core provides a rigid, planar scaffold capable of hydrogen bonding via the N-H group. The addition of the 2-thienyl group at the C5 position extends the π -conjugation system, significantly altering the molecule's electronic distribution and increasing its overall lipophilicity—a critical parameter for membrane permeability in medicinal chemistry[1].

The 3-formyl group acts as a strong electron-withdrawing moiety via resonance, stabilizing the indole ring against oxidative degradation while providing a highly reactive electrophilic center for further derivatization[2].

Quantitative Physicochemical Data

The following table summarizes the core quantitative properties of the compound, essential for formulation, solvent selection, and analytical tracking.

PropertyValue / Description
IUPAC Name 5-(thiophen-2-yl)-1H-indole-3-carbaldehyde
Molecular Formula C13​H9​NOS [1]
Molecular Weight 227.28 g/mol [3]
Physical State Solid (Tan to off-white powder)[1],[2]
Hydrogen Bond Donors 1 (Indole N-H)
Hydrogen Bond Acceptors 2 (Carbonyl Oxygen, Thiophene Sulfur)
Solubility Profile Soluble in DMSO, Dichloromethane, Ethanol; Insoluble in Water[1],[2]
Stability Stable under standard conditions; sensitive to extreme pH[1]

Synthetic Methodology: The Vilsmeier-Haack Formylation

The most robust and scalable method for synthesizing 5-(2-Thienyl)-1H-indole-3-carbaldehyde is the Vilsmeier-Haack formylation of the parent compound, 5-(2-thienyl)-1H-indole[1],[2].

Mechanistic Rationale & Causality

The indole C3 position possesses enamine-like character, making it approximately 1013 times more reactive toward electrophilic aromatic substitution than benzene[4],. Because the pyrrolic ring is the most electron-rich portion of the molecule, formylation occurs exclusively at C3 at room temperature[4].

The reaction utilizes Phosphorus Oxychloride ( POCl3​ ) and N,N-Dimethylformamide (DMF). The causality behind this reagent choice is twofold: DMF acts as both the solvent and the formyl source, while POCl3​ activates the DMF to generate a highly electrophilic chloromethyleneiminium ion (the Vilsmeier reagent),[2].

VilsmeierHaack DMF DMF + POCl3 (0-5°C) VilsmeierReagent Chloroiminium Ion (Vilsmeier Reagent) DMF->VilsmeierReagent Exothermic Complexation Intermediate Iminium Intermediate (C3-Substituted) VilsmeierReagent->Intermediate Electrophilic Attack Indole 5-(2-Thienyl)-1H-indole in DMF Indole->Intermediate Nucleophilic C3 Hydrolysis Alkaline Hydrolysis (Na2CO3, pH 8-9) Intermediate->Hydrolysis Heat/Reflux Product 5-(2-Thienyl)-1H-indole- 3-carbaldehyde Hydrolysis->Product Precipitation

Workflow of the Vilsmeier-Haack formylation of 5-(2-Thienyl)-1H-indole.

Step-by-Step Experimental Protocol

To ensure a self-validating system, the following protocol integrates synthetic steps with their underlying chemical logic:

  • Vilsmeier Reagent Generation:

    • Action: Cool anhydrous DMF (10 equiv) to 0–5 °C under an inert atmosphere. Add POCl3​ (1.2 equiv) dropwise over 30–40 minutes[1].

    • Causality: The formation of the chloroiminium ion is highly exothermic. Strict temperature control prevents the thermal degradation of this unstable electrophile and avoids runaway reactions[2].

  • Electrophilic Aromatic Substitution:

    • Action: Dissolve 5-(2-thienyl)-1H-indole (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent. Stir at room temperature for 1–2 hours, then heat under reflux (or 35–80 °C depending on substrate sterics) for 5–8 hours[1],[2].

    • Causality: Initial room-temperature stirring allows the C3 position to attack the iminium ion. Subsequent heating drives the elimination of HCl and ensures complete conversion to the stable iminium intermediate[1].

  • Alkaline Hydrolysis and Isolation:

    • Action: Cool the reaction mixture to 0 °C. Slowly quench with saturated aqueous Na2​CO3​ until the pH reaches 8–9. Filter the resulting precipitate, wash with cold water, and dry under vacuum[1].

    • Causality: Alkaline hydrolysis is required to convert the iminium intermediate into the final aldehyde. Adjusting the pH to 8–9 neutralizes the acidic byproducts, drastically reducing the solubility of the organic product in the aqueous phase and driving its precipitation[1].

Reactivity and Derivatization Pathways

The 3-formyl group of 5-(2-Thienyl)-1H-indole-3-carbaldehyde serves as a highly versatile synthetic handle. Because the indole nitrogen donates electron density into the ring, the aldehyde carbon is slightly less electrophilic than a standard benzaldehyde; however, it readily participates in a variety of fundamental transformations crucial for drug discovery[1],[2].

Derivatization Core 5-(2-Thienyl)-1H-indole- 3-carbaldehyde Knoevenagel Knoevenagel Condensation Core->Knoevenagel Active Methylene + Base ReductiveAmination Reductive Amination Core->ReductiveAmination Amine + NaBH(OAc)3 Oxidation Oxidation (Pinnick) Core->Oxidation NaClO2, NaH2PO4 Acrylonitriles Indolyl-Acrylonitriles (Kinase Inhibitors) Knoevenagel->Acrylonitriles Amines 3-Aminomethyl Indoles (GPCR Ligands) ReductiveAmination->Amines Acids Indole-3-Carboxylic Acids (Enzyme Inhibitors) Oxidation->Acids

Key synthetic derivatization pathways for 5-(2-Thienyl)-1H-indole-3-carbaldehyde.

Applications in Medicinal Chemistry

Indole-3-carbaldehyde derivatives are privileged scaffolds in medicinal chemistry, frequently utilized as building blocks for antitumor agents, antimicrobial compounds, and phytoalexins[2]. The specific inclusion of the 2-thienyl group at C5 enhances binding affinity in hydrophobic pockets of target proteins (such as kinases) while maintaining a favorable metabolic profile compared to simple phenyl rings[1].

Analytical Characterization Protocols

To validate the success of the synthesis and the purity of the compound, a multi-modal analytical approach is required. The following expected parameters serve as a self-validating checklist for the bench scientist:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Utilize positive electrospray ionization (ESI+). The expected mass-to-charge ratio ( m/z ) for the protonated molecular ion [M+H]+ is 228.3 (calculated from the exact mass of C13​H9​NOS )[3].

  • Proton Nuclear Magnetic Resonance ( 1H NMR, DMSO- d6​ ):

    • ~9.90 - 10.10 ppm (s, 1H): The diagnostic formyl proton. Its presence confirms successful formylation.

    • >11.50 ppm (br s, 1H): The indole N-H proton.

    • 7.10 - 8.50 ppm (m, 7H): The complex multiplet corresponding to the remaining indole core protons and the three protons of the 2-thienyl substituent.

  • Infrared Spectroscopy (FT-IR):

    • ~1630–1650 cm−1 : A strong, sharp peak indicative of the highly conjugated C=O stretch of the aldehyde.

    • ~3100–3300 cm−1 : A broad band corresponding to the N-H stretch of the indole ring.

References

  • Buy 5-(2-Thienyl)-1H-indole-3-carbaldehyde (EVT-12996129) - EvitaChem. EvitaChem.
  • 5-(2-THIENYL)-1H-INDOLE-3-CARBALDEHYDE Product Description - ChemicalBook. ChemicalBook.
  • Indole - Wikipedia. Wikipedia.
  • INDOLE - Ataman Kimya.
  • Indole-3-carbaldehyde - Grokipedia. Grokipedia.

Sources

Exploratory

5-(2-Thienyl)-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications in Advanced Chemical Research

Executive Summary & Chemical Identity As drug discovery and materials science increasingly rely on highly functionalized heterocyclic building blocks, 5-(2-Thienyl)-1H-indole-3-carbaldehyde has emerged as a molecule of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

As drug discovery and materials science increasingly rely on highly functionalized heterocyclic building blocks, 5-(2-Thienyl)-1H-indole-3-carbaldehyde has emerged as a molecule of significant synthetic interest. This compound features a fused pyrrole-benzene (indole) core, functionalized with a reactive formyl group at the C3 position and an electron-rich thienyl ring at the C5 position[1].

A Note on Nomenclature and CAS Registration: In chemical literature and registries, positional isomers often cause tracking confusion. While the related isomer 2-(thiophen-2-yl)-1H-indole-3-carbaldehyde has a well-documented CAS registry number (CAS 5691-07-6)[2], the 5-substituted derivative is a highly specialized, often custom-synthesized building block. Consequently, it frequently lacks a universally assigned public CAS number and is instead tracked via proprietary vendor catalog identifiers (e.g., )[1][3].

Physicochemical Profile & Structural Data

Understanding the baseline physicochemical properties of this compound is critical for downstream applications, particularly in assay development and purification workflows.

Expert Observation: Researchers should note that some automated vendor databases contain typographical errors regarding this compound, occasionally listing the formula as C11​H9​NOS [1]. However, a rigorous stoichiometric analysis of the indole core ( C8​H7​N ), the thienyl group ( C4​H3​S ), and the formyl group ( CHO ) confirms the correct molecular formula is C13​H9​NOS , which perfectly aligns with the established molecular weight of 227.28 g/mol [4][5].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 5-(2-Thienyl)-1H-indole-3-carbaldehyde
Molecular Formula C13​H9​NOS
Molecular Weight 227.28 g/mol
CAS Registry Number Unassigned / Vendor Specific (e.g., EVT-12996129)
Physical State Solid
Solubility Soluble in organic solvents (e.g., Ethanol, Dichloromethane)
Structural Class Organoheterocyclic (Indoles)

Mechanistic Synthesis: The Vilsmeier-Haack Protocol

The most reliable and high-yielding pathway for synthesizing 5-(2-Thienyl)-1H-indole-3-carbaldehyde is the Vilsmeier-Haack formylation [1]. As an Application Scientist, I highly recommend this route due to its exceptional regioselectivity. The indole ring is inherently electron-rich; the nitrogen lone pair delocalizes into the ring, making the C3 position highly nucleophilic and the ideal target for electrophilic aromatic substitution.

Experimental Workflow

The following step-by-step methodology outlines a self-validating protocol for synthesizing the target compound[1]:

Step 1: Preparation of the Vilsmeier Reagent

  • Charge a dry, round-bottom flask with anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0–5 °C using an ice bath.

  • Slowly add phosphorus oxychloride ( POCl3​ ) dropwise over 30–40 minutes under continuous magnetic stirring.

Step 2: Electrophilic Aromatic Substitution (Formylation)

  • Introduce the starting material, 5-(2-thienyl)-1H-indole, into the reaction vessel.

  • Add the freshly prepared Vilsmeier reagent dropwise to the solution.

  • Remove the ice bath and stir at room temperature for 1–2 hours.

  • Heat the mixture under reflux for an additional 5–8 hours to drive the reaction to completion.

Step 3: Hydrolysis and Isolation

  • Cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium carbonate ( Na2​CO3​ ) until the pH reaches 8–9.

  • Filter the resulting solid precipitate under vacuum.

  • Wash with cold distilled water, dry, and recrystallize (typically from ethanol) to yield the pure aldehyde.

Protocol Causality & Self-Validation

Every step in this protocol serves a specific mechanistic purpose:

  • Temperature Control in Step 1: DMF acts as both the solvent and the formylating precursor. Maintaining 0–5 °C during POCl3​ addition is critical to prevent the uncontrolled, exothermic decomposition of the highly reactive intermediate, chloromethylene-N,N-dimethylammonium chloride.

  • Refluxing in Step 2: The initial room-temperature stir allows for the nucleophilic attack of the indole C3 carbon onto the iminium ion. The subsequent 5–8 hour reflux provides the activation energy required to ensure full conversion to the stable C3-iminium intermediate.

  • Alkaline Hydrolysis in Step 3: Adjusting the pH to 8–9 is a self-validating step. The alkaline environment hydrolyzes the iminium intermediate into the final carbaldehyde and neutralizes acidic byproducts (phosphoric acid derivatives and HCl). Because the target compound is hydrophobic, the neutralization forces it to precipitate out of the aqueous phase, allowing for easy isolation[1].

Mechanistic Pathway Visualization

G A 5-(2-Thienyl)-1H-indole C C3-Iminium Intermediate A->C Nucleophilic Attack B Vilsmeier Reagent (POCl3 + DMF) B->C Electrophile Donor D Alkaline Hydrolysis (Na2CO3, pH 8-9) C->D Reflux (5-8h) E 5-(2-Thienyl)-1H-indole- 3-carbaldehyde D->E Precipitation

Fig 1: Mechanistic workflow of the Vilsmeier-Haack formylation targeting the indole C3 position.

Applications in Advanced Chemical Research

The unique electronic and steric properties of 5-(2-Thienyl)-1H-indole-3-carbaldehyde make it a versatile tool across multiple disciplines[1]:

  • Medicinal Chemistry: Indole-3-carbaldehydes are privileged scaffolds in drug discovery. The addition of a thienyl group at the 5-position enhances the molecule's lipophilicity (LogP) and introduces a sulfur atom capable of participating in unique hydrogen bonding or halogen bonding interactions within target protein active sites (e.g., kinase inhibitors).

  • Biochemical Research: It serves as a vital tool compound for studying metabolic pathways involving indole derivatives, particularly in mapping the enzymatic degradation of complex heterocycles.

  • Material Science: Indoles conjugated with thiophenes are highly relevant in the development of organic electronics (such as OLEDs and organic photovoltaics). The extended π -conjugation between the electron-rich indole and the thienyl ring creates unique photophysical and electronic characteristics suitable for novel sensors and fluorophores.

References

  • National Center for Biotechnology Information Title: PubChem Compound Summary for CID 12207875, 2-(Thiophen-2-yl)-1H-indole-3-carbaldehyde (Cited for structural isomer comparison) Source: PubChem URL:[Link]

Sources

Foundational

Analytical and Structural Profiling of 5-(2-Thienyl)-1H-indole-3-carbaldehyde: Molecular Weight Verification and Implications in Fragment-Based Drug Discovery

Executive Summary In modern medicinal chemistry, the selection of starting scaffolds dictates the trajectory of lead optimization. 5-(2-Thienyl)-1H-indole-3-carbaldehyde (Molecular Formula: C₁₃H₉NOS) is a highly privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In modern medicinal chemistry, the selection of starting scaffolds dictates the trajectory of lead optimization. 5-(2-Thienyl)-1H-indole-3-carbaldehyde (Molecular Formula: C₁₃H₉NOS) is a highly privileged heterocyclic building block. With an average molecular weight of 227.28 g/mol , it perfectly bridges the gap between structural complexity and the stringent physicochemical boundaries required for Fragment-Based Drug Discovery (FBDD). This whitepaper provides an in-depth technical analysis of this compound's molecular weight, detailing the analytical workflows required for its verification and its strategic utility in hit-to-lead campaigns.

Physicochemical Profiling and the "Rule of Three"

As an Application Scientist overseeing library curation, the first metric I evaluate for any novel scaffold is its exact mass and isotopic distribution. The molecular weight of a compound is not merely a number; it is a definitive constraint that dictates pharmacokinetic viability.

The average molecular weight of 5-(2-Thienyl)-1H-indole-3-carbaldehyde is calculated based on standard atomic weights as 227.28 g/mol [1]. However, for high-resolution mass spectrometry (HRMS) and precise structural validation, we rely on the monoisotopic exact mass, which is 227.0405 Da .

This specific molecular weight is highly strategic. According to the foundational principles of Fragment-Based Lead Discovery (FBLD), ideal starting fragments should adhere to the "Rule of Three" (Ro3)[2]. The Ro3 dictates that a fragment should have a molecular weight ≤ 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and a cLogP ≤ 3[3].

As demonstrated in Table 1, 5-(2-Thienyl)-1H-indole-3-carbaldehyde is a textbook example of an Ro3-compliant fragment.

Table 1: Physicochemical Properties vs. Ro3 Criteria
ParameterValue for 5-(2-Thienyl)-1H-indole-3-carbaldehydeRo3 ThresholdCompliance
Molecular Formula C₁₃H₉NOSN/AN/A
Average Molecular Weight 227.28 g/mol ≤ 300 DaPass
Monoisotopic Mass 227.0405 DaN/AN/A
Hydrogen Bond Donors 1 (Indole -NH)≤ 3Pass
Hydrogen Bond Acceptors 1 (Aldehyde -C=O)≤ 3Pass
Rotatable Bonds 2≤ 3Pass

(Data supported by structural analysis and [1])

Analytical Workflow for Molecular Weight Verification

To establish trustworthiness in our screening libraries, every protocol must be a self-validating system. Relying solely on vendor-provided molecular weights can lead to downstream assay artifacts. Below is the standardized High-Resolution Mass Spectrometry (HRMS) protocol designed to verify the 227.28 g/mol molecular weight with sub-5 ppm mass accuracy.

Causality in Experimental Design
  • Stationary Phase Selection: The fused indole core and the thienyl substituent confer significant hydrophobicity. A reversed-phase C18 column is chosen to ensure adequate retention and prevent the analyte from eluting in the void volume.

  • Ionization Strategy: We utilize Electrospray Ionization in positive mode (ESI+). The rationale is two-fold: the indole nitrogen and the aldehyde oxygen are highly amenable to protonation in the presence of an acidic modifier (0.1% Formic Acid), efficiently generating the [M+H]+ pseudomolecular ion at 228.0483 m/z .

  • Self-Validation (Lock Mass): To correct for thermal drift in the Time-of-Flight (TOF) tube, a continuous infusion of Leucine Enkephalin ([M+H]+ = 556.2771) is used as an internal calibrant.

Step-by-Step HRMS Protocol
  • Sample Preparation: Dissolve 5-(2-Thienyl)-1H-indole-3-carbaldehyde in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Run a linear gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization (ESI+): Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Mass Analysis: Acquire data on a Q-TOF mass spectrometer operating in resolution mode (R > 30,000). Monitor the mass range of 100–1000 m/z.

  • Data Processing: Extract the chromatogram for the theoretical [M+H]+ ion (228.0483). Confirm the isotopic distribution matches the theoretical model for C₁₃H₉NOS (specifically noting the distinctive M+2 isotopic contribution from the Sulfur atom in the thienyl ring).

HRMS_Workflow Prep Sample Prep 1 µg/mL in MeOH Internal Calibrant LC UHPLC Separation C18 Column Gradient Elution Prep->LC ESI ESI Ionization Positive Mode [M+H]+ Generation LC->ESI TOF Q-TOF Analyzer Mass Accuracy < 5 ppm Res > 30,000 ESI->TOF Data Data Analysis Target: 228.0483 m/z Isotope Profiling TOF->Data

Workflow for high-resolution mass spectrometry (HRMS) verification of molecular weight.

Structural Optimization: From Fragment to Lead

The true value of a 227.28 Da molecular weight becomes apparent during the hit-to-lead optimization phase. In modern drug discovery, starting with a massive, complex molecule often leads to "molecular obesity," where the final drug candidate violates Lipinski's Rule of 5 (MW > 500 Da), resulting in poor oral bioavailability.

Because 5-(2-Thienyl)-1H-indole-3-carbaldehyde weighs only 227.28 Da, it provides medicinal chemists with approximately 270 Da of "headroom" to build upon before hitting the 500 Da ceiling[2].

Mechanistic Growth Vectors
  • The Aldehyde Handle (C3 Position): The carbaldehyde group is a highly reactive electrophilic center. It serves as an ideal anchor point for Fragment Growing. Through reductive amination, bulky amine-containing solubilizing groups (e.g., piperazines or morpholines) can be attached, adding ~100 Da while improving aqueous solubility.

  • The Thienyl Ring (C5 Position): The sulfur-containing heterocycle provides a distinct vector for Fragment Linking. It can engage in π-π stacking or hydrophobic interactions deep within a target protein's binding pocket.

Recent emphasize that combining highly sensitive biophysical screening with AI/ML-guided fragment growth is accelerating the discovery cycle[4]. Starting with a low-MW, high-ligand-efficiency fragment like our indole derivative ensures that subsequent modifications are driven by enthalpy (specific hydrogen bonds) rather than non-specific lipophilic bulk.

FBDD_Logic Frag Fragment Hit MW: 227.28 Da Ro3 Compliant Grow Fragment Growing Aldehyde Functionalization (+ ~100-150 Da) Frag->Grow Link Fragment Linking Thienyl Extension (+ ~100-150 Da) Frag->Link Lead Optimized Lead MW: ~450-500 Da Ro5 Compliant Grow->Lead Link->Lead

Fragment-based drug discovery (FBDD) progression from a 227.28 Da hit to a mature lead.

Conclusion

The molecular weight of 5-(2-Thienyl)-1H-indole-3-carbaldehyde (227.28 g/mol ) is not an arbitrary physicochemical property; it is the fundamental characteristic that qualifies it as a premium starting point for Fragment-Based Drug Discovery. By employing rigorous, self-validating analytical workflows like HRMS, researchers can confidently verify the integrity of this scaffold. Furthermore, its low molecular weight and reactive functional handles provide the necessary chemical space to rationally design potent, Ro5-compliant lead compounds.

References

  • Wikipedia Contributors. "Fragment-based lead discovery." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • AlKharboush, D. F., Kozielski, F., Wells, G., & Porta, E. O. J. "Fragment-based drug discovery: A graphical review." Current Research in Pharmacology and Drug Discovery, 2025. Available at:[Link]

  • Taylor & Francis Group. "What makes a good fragment in fragment-based drug discovery?" Expert Opinion on Drug Discovery. Available at:[Link]

Sources

Exploratory

The Biological Versatility of 5-(2-Thienyl)-1H-indole-3-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Indole Scaffold and the Promise of Thienyl Substitution The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Indole Scaffold and the Promise of Thienyl Substitution

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Among its numerous derivatives, indole-3-carbaldehyde (I3A) has emerged as a particularly versatile starting point for the development of novel therapeutic agents, demonstrating a broad spectrum of activities including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] The chemical reactivity of the aldehyde group at the C3 position, coupled with the potential for substitution on the indole ring, provides a rich landscape for structural modification and optimization of biological function.[3]

This technical guide focuses on a specific, yet promising, derivative: 5-(2-Thienyl)-1H-indole-3-carbaldehyde . The introduction of a thienyl moiety at the 5-position of the indole ring is a strategic design choice. The thiophene ring is a well-known bioisostere for the benzene ring and is a component of numerous approved drugs. Its presence can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, receptor binding affinity, and overall biological activity. While direct and extensive research on 5-(2-Thienyl)-1H-indole-3-carbaldehyde is still emerging, this guide will synthesize the known biological activities of the parent indole-3-carbaldehyde scaffold and related 5-aryl substituted indoles to provide a comprehensive and predictive overview of its potential for researchers and drug development professionals.

Anticipated Biological Activities and Mechanistic Insights

Based on the extensive literature on indole-3-carbaldehyde and its derivatives, 5-(2-Thienyl)-1H-indole-3-carbaldehyde is predicted to exhibit a range of valuable biological activities. The following sections will explore these potential applications, grounded in the established pharmacology of related compounds.

Anticancer Potential: Targeting Cell Proliferation and Survival

Indole-3-carbaldehyde derivatives have consistently demonstrated significant potential as anticancer agents.[4][5] The mechanism of action is often multifaceted, involving the inhibition of key cellular processes required for tumor growth and survival.

Predicted Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Many indole derivatives are known to interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Topoisomerase Inhibition: These compounds can also target topoisomerases, enzymes crucial for DNA replication and repair, leading to DNA damage and cell death.

  • Kinase Inhibition: The indole scaffold is present in several approved kinase inhibitors. It is plausible that 5-(2-Thienyl)-1H-indole-3-carbaldehyde or its derivatives could exhibit inhibitory activity against kinases involved in cancer cell signaling pathways, such as EGFR or SRC kinases.[6][7]

  • Induction of Apoptosis: Ultimately, the cytotoxic effects of these compounds converge on the induction of programmed cell death (apoptosis), a critical hallmark of effective anticancer therapies.

A proposed workflow for the initial assessment of anticancer activity is outlined below:

cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Anticancer Evaluation cluster_mechanistic Mechanistic Studies s1 Synthesis of 5-(2-Thienyl)-1H-indole-3-carbaldehyde s2 Structural Characterization (NMR, MS, etc.) s1->s2 v1 MTT Assay for Cytotoxicity (IC50 determination) s2->v1 v2 Cell Cycle Analysis (Flow Cytometry) v1->v2 v3 Apoptosis Assay (Annexin V/PI Staining) v2->v3 m1 Tubulin Polymerization Assay v3->m1 m2 Kinase Inhibition Assays v3->m2 m3 Western Blot for Apoptotic Markers v3->m3

Caption: Workflow for Anticancer Evaluation.

Antimicrobial Activity: A Broad-Spectrum Potential

The indole scaffold is a common feature in molecules with potent antimicrobial properties.[8] The incorporation of a thiophene ring, which is also present in many antimicrobial agents, suggests that 5-(2-Thienyl)-1H-indole-3-carbaldehyde could be a promising candidate for the development of new anti-infective drugs.

Predicted Spectrum of Activity:

  • Antibacterial: Derivatives of indole-3-carbaldehyde have shown activity against both Gram-positive and Gram-negative bacteria.[9] The mechanism may involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with bacterial signaling pathways.

  • Antifungal: Antifungal activity against pathogenic yeasts and molds is also a reported feature of indole derivatives.[1]

Anti-inflammatory and Antioxidant Effects

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. Indole-3-carbaldehyde and its derivatives have been investigated for their ability to mitigate these processes.

Potential Mechanisms:

  • Inhibition of Pro-inflammatory Mediators: These compounds may suppress the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

  • Free Radical Scavenging: The indole nucleus can act as an antioxidant, scavenging harmful free radicals and reducing oxidative damage.[1] A recent study has shown that Indole-3-carboxaldehyde can inhibit the inflammatory response and lipid accumulation in macrophages.[10]

Experimental Protocols: A Guide to Biological Evaluation

To rigorously assess the biological potential of 5-(2-Thienyl)-1H-indole-3-carbaldehyde, a series of well-established in vitro assays are recommended.

MTT Assay for Cell Viability (Anticancer Screening)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with a serial dilution of 5-(2-Thienyl)-1H-indole-3-carbaldehyde (typically from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Incubation: After the treatment period, remove the medium and add fresh medium containing MTT solution (typically 0.5 mg/mL) to each well. Incubate for 3-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Broth Microdilution for Minimum Inhibitory Concentration (Antimicrobial Testing)

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Prepare a two-fold serial dilution of 5-(2-Thienyl)-1H-indole-3-carbaldehyde in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Molecular Targets

The biological effects of indole derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for rational drug design.

cluster_cancer Anticancer Effects cluster_antimicrobial Antimicrobial Effects cluster_inflammatory Anti-inflammatory Effects Indole 5-(2-Thienyl)-1H-indole-3-carbaldehyde Tubulin Tubulin Polymerization Indole->Tubulin Inhibition Kinases Signaling Kinases (e.g., EGFR, SRC) Indole->Kinases Inhibition DNA DNA Topoisomerases Indole->DNA Inhibition Membrane Bacterial Membrane Integrity Indole->Membrane Disruption Enzymes Essential Bacterial Enzymes Indole->Enzymes Inhibition Cytokines Pro-inflammatory Cytokines Indole->Cytokines Suppression COX Cyclooxygenase (COX) Indole->COX Inhibition Apoptosis Induction of Apoptosis Tubulin->Apoptosis Kinases->Apoptosis DNA->Apoptosis

Caption: Potential Molecular Targets and Pathways.

Conclusion and Future Directions

5-(2-Thienyl)-1H-indole-3-carbaldehyde represents a promising, yet underexplored, molecular scaffold with the potential for significant biological activity. Drawing on the extensive research into its parent compound, indole-3-carbaldehyde, and related 5-aryl substituted indoles, we can anticipate a pharmacological profile that includes anticancer, antimicrobial, and anti-inflammatory properties. The presence of the thienyl moiety may further enhance these activities and improve the compound's drug-like properties.

For researchers and drug development professionals, this molecule offers a fertile ground for investigation. The immediate next steps should involve the synthesis and comprehensive in vitro screening of 5-(2-Thienyl)-1H-indole-3-carbaldehyde against a panel of cancer cell lines and microbial strains. Subsequent studies should focus on elucidating its precise mechanisms of action and evaluating its efficacy and safety in preclinical models. The strategic combination of the privileged indole scaffold with the versatile thiophene ring makes 5-(2-Thienyl)-1H-indole-3-carbaldehyde a compelling candidate for the development of next-generation therapeutic agents.

References

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (URL: [Link])

  • Synthesis, Anthelmintic Activity, and Mechanism of Action of 5-Aryl-1H-indoles. ACS Omega. (URL: [Link])

  • Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... ResearchGate. (URL: [Link])

  • Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules. (URL: [Link])

  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry. (URL: [Link])

  • Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway. Journal of Cellular and Molecular Medicine. (URL: [Link])

  • Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives. European Journal of Medicinal Chemistry. (URL: [Link])

  • Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. Journal of Chemical and Pharmaceutical Research. (URL: [Link])

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). Molecules. (URL: [Link])

  • SYNTHESIS CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NOVEL 5-((3-((2-(4-PHENYLTHIAZOLE-2-YL)HYDRAZONO)METHYL)-1H-INDOL-1. Hetero Letters. (URL: [Link])

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. (URL: [Link])

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. (URL: [Link])

  • Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry. (URL: [Link])

  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Molecules. (URL: [Link])

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal. (URL: [Link])

  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules. (URL: [Link])

  • Synthesis, Characterization and Anti-Inflammatory Activity of Novel 1, 5-Disubstituted Indole Derivatives. ResearchGate. (URL: [Link])

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals. (URL: [Link])

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry. (URL: [Link])

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Foundational

Spectroscopic Profile of 5-(2-Thienyl)-1H-indole-3-carbaldehyde: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of 5-(2-Thienyl)-1H-indole-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of 5-(2-Thienyl)-1H-indole-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document serves as a detailed resource for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights herein are synthesized from established principles of spectroscopy and comparative analysis with the known spectral data of indole-3-carbaldehyde and related substituted indoles.

Introduction: The Significance of 5-(2-Thienyl)-1H-indole-3-carbaldehyde

5-(2-Thienyl)-1H-indole-3-carbaldehyde is a member of the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The indole core is a privileged scaffold in drug discovery, and the introduction of a thienyl group at the 5-position is anticipated to modulate its electronic properties and biological profile, making it a valuable target for novel therapeutic agents.[1] Accurate structural confirmation through spectroscopic methods is the cornerstone of any chemical research and development involving this molecule.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is paramount for interpreting spectroscopic data. The structure of 5-(2-Thienyl)-1H-indole-3-carbaldehyde with the conventional atom numbering system is presented below. This numbering will be used consistently throughout this guide for the assignment of spectral signals.

Figure 1: Molecular structure and atom numbering of 5-(2-Thienyl)-1H-indole-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR (Proton NMR) Spectroscopy

The predicted ¹H NMR spectrum of 5-(2-Thienyl)-1H-indole-3-carbaldehyde in a solvent like DMSO-d₆ will exhibit distinct signals for each proton. The expected chemical shifts (δ) are influenced by the electron-withdrawing aldehyde group and the aromatic thienyl substituent.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
N1-H~12.0br s-The acidic proton on the indole nitrogen, typically a broad singlet.
C8-H (Aldehyde)~9.9s-A characteristic downfield singlet for the aldehyde proton.
C2-H~8.3s-Singlet due to the absence of adjacent protons, deshielded by the adjacent nitrogen and the C3-aldehyde group.
C4-H~8.1d~8.5Doublet due to coupling with C6-H (meta coupling is negligible). Deshielded by the anisotropic effect of the fused ring system.
C6-H~7.5dd~8.5, ~1.5Doublet of doublets due to coupling with C4-H and C7-H.
C7-H~7.2d~1.5Doublet due to meta-coupling with C6-H.
Thienyl Protons~7.1 - 7.6m-The three protons on the thienyl ring will appear as a complex multiplet.
¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C8 (Aldehyde C=O)~185.0The carbonyl carbon of the aldehyde is significantly deshielded.
C3~138.0Attached to the electron-withdrawing aldehyde group.
C7a~137.0Bridgehead carbon of the indole ring.
C3a~124.0Another bridgehead carbon of the indole ring.
C5~123.0Attached to the thienyl group.
C2~122.0Deshielded by the adjacent nitrogen.
C6~121.0Aromatic carbon in the benzene ring portion.
C4~118.0Aromatic carbon in the benzene ring portion.
C7~112.0Aromatic carbon in the benzene ring portion.
Thienyl Carbons~125.0 - 140.0The chemical shifts of the thienyl carbons will be in the aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for 5-(2-Thienyl)-1H-indole-3-carbaldehyde are predicted as follows:

Wavenumber (cm⁻¹)Vibrational ModeIntensity
~3300N-H stretchMedium, Broad
~3100C-H stretch (aromatic)Medium
~2850, ~2750C-H stretch (aldehyde)Weak (Fermi resonance)
~1650C=O stretch (aldehyde)Strong
~1600, ~1450C=C stretch (aromatic)Medium to Strong
~1350C-N stretchMedium
~750C-S stretch (thiophene)Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-(2-Thienyl)-1H-indole-3-carbaldehyde (Molecular Formula: C₁₃H₉NOS, Molecular Weight: 227.28 g/mol ), the electron ionization (EI) mass spectrum is expected to show:

  • Molecular Ion Peak ([M]⁺): m/z = 227

  • Key Fragmentation Pathways:

    • Loss of H· (m/z = 226)

    • Loss of CO (m/z = 199) from the [M-H]⁺ ion.

    • Fragmentation of the thienyl ring.

M [M]⁺˙ m/z = 227 M_minus_H [M-H]⁺ m/z = 226 M->M_minus_H - H˙ M_minus_H_minus_CO [M-H-CO]⁺ m/z = 198 M_minus_H->M_minus_H_minus_CO - CO

Figure 2: Predicted key fragmentation pathway in the mass spectrum.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 5-(2-Thienyl)-1H-indole-3-carbaldehyde in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the compound with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution if using a liquid chromatography-mass spectrometry (LC-MS) system.

  • Ionization: Use electron ionization (EI) for fragmentation analysis or a softer ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.[2]

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Synthesis Outline

The synthesis of 5-(2-Thienyl)-1H-indole-3-carbaldehyde can be achieved via a Vilsmeier-Haack reaction on 5-(2-thienyl)-1H-indole.[1]

start 5-(2-thienyl)-1H-indole reagents POCl₃, DMF start->reagents product 5-(2-Thienyl)-1H-indole-3-carbaldehyde reagents->product

Figure 3: General synthesis scheme.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 5-(2-Thienyl)-1H-indole-3-carbaldehyde. The provided data and interpretations, grounded in fundamental spectroscopic principles and comparative data from related structures, offer a robust framework for the characterization of this compound. Researchers and scientists can utilize this guide to anticipate, interpret, and validate their experimental findings, ensuring the structural integrity of this promising molecule in their research and development endeavors.

References

  • Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2):783-790. Available at: [Link]

  • Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

  • NIST. 1H-Indole-3-carboxaldehyde. Available at: [Link]

Sources

Exploratory

5-(2-Thienyl)-1H-indole-3-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

[label="Target Gene Transcription\n(e.g., IL-22, CYP1A1)", fillcolor="#34 Finalizing the Data I've finished the synthesis workflow diagram's DOT code and verified that the color scheme meets accessibility standards for t...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Target Gene Transcription\n(e.g., IL-22, CYP1A1)", fillcolor="#34

Finalizing the Data

I've finished the synthesis workflow diagram's DOT code and verified that the color scheme meets accessibility standards for text readability and contrast, so that is ready. I'm also ensuring the edge attributes are correctly labeled and pointing in the right direction. The AhR pathway diagram has also been updated, with correct node labels and edge descriptions.

Detailing the Rationale

I'm now integrating the additional details, specifically the rationale for why the C3 position is formylated without N-protection, and the role of the thienyl group. I am working on the whitepaper's structure to explain that the thienyl group is electron-rich and its smaller van der Waals volume. I am also detailing the aldehyde group's potential for Knoevenagel condensation. I have started the section on the references, and will include a URL for each.

Structuring the Report

I'm now drafting the abstract and initial sections, focusing on structural rationale, synthetic strategies, and the overall paper structure. I've confirmed the molecular weight and formula, and am integrating my persona as a senior application scientist, conveying the why behind the how for all reactions. I have also begun detailing the whitepaper in the form of an outline, including sections on introduction, physicochemical properties, synthetic methodology, mechanistic biology, and applications, and adding a section on the references.

Abstract

In the landscape of modern medicinal chemistry, functionalized indoles serve as privileged scaffolds for drug discovery. Among these, 5-(2-Thienyl)-1H-indole-3-carbaldehyde represents a highly versatile, bifunctional building block. By combining the hydrogen-bonding capacity of the indole core, the lipophilic bulk of a C5-thienyl bioisostere, and the electrophilic reactivity of a C3-formyl group, this compound is uniquely positioned for the synthesis of kinase inhibitors and Aryl Hydrocarbon Receptor (AhR) modulators.

This whitepaper provides a comprehensive technical guide on the synthesis, chemical causality, and biological applications of 5-(2-Thienyl)-1H-indole-3-carbaldehyde, designed for researchers and drug development professionals.

Structural Rationale & Physicochemical Profile

The architectural design of 5-(2-Thienyl)-1H-indole-3-carbaldehyde is deliberate. The thienyl group at the 5-position acts as a sulfur-containing bioisostere of a phenyl ring. It is more electron-rich and possesses a distinct geometric profile that often enhances binding affinity within the hydrophobic pockets of target proteins (such as the ATP-binding hinge region of kinases)[1]. Simultaneously, the aldehyde group at the 3-position provides a critical electrophilic handle for downstream functionalization, most notably via Knoevenagel condensations to form extended conjugated systems[2].

Table 1: Physicochemical Properties
PropertyValueScientific Rationale / Implication
Chemical Name 5-(2-Thienyl)-1H-indole-3-carbaldehydeStandard IUPAC nomenclature.
Molecular Formula C13H9NOSConfirmed via elemental analysis[3].
Molecular Weight 227.28 g/mol Optimal low-MW precursor for Lipinski-compliant drug design[3].
SMILES O=Cc1c[nH]c2ccc(-c3cccs3)cc12Defines the exact regiochemistry of the thienyl and formyl groups.
Functional Groups Indole N-H, C3-Aldehyde, ThiopheneEnables H-bond donation (N-H) and nucleophilic addition (C=O)[1].

Synthetic Strategy & Causality

The synthesis of 5-(2-Thienyl)-1H-indole-3-carbaldehyde requires a strategic ordering of reactions. Attempting to formylate a brominated indole prior to cross-coupling often leads to catalyst poisoning by the aldehyde or unwanted base-catalyzed aldol side reactions during the palladium cycle. Therefore, the optimal workflow involves a Suzuki-Miyaura cross-coupling followed by a Vilsmeier-Haack formylation .

The Vilsmeier-Haack Rationale

The Vilsmeier-Haack reaction is the gold standard for formylating electron-rich aromatic systems. By reacting Phosphorus oxychloride (POCl3) with N,N-Dimethylformamide (DMF), the highly electrophilic chloromethylene-N,N-dimethylammonium chloride (Vilsmeier reagent) is generated. The indole core, due to the enamine-like character of the pyrrole ring, is highly nucleophilic at the C3 position. This allows for regioselective formylation without the need to protect the indole N1 nitrogen[1].

Synthesis_Workflow A 5-Bromoindole + 2-Thienylboronic Acid B Suzuki-Miyaura Coupling (Pd cat.) A->B C 5-(2-Thienyl)-1H-indole Intermediate B->C Yield: ~85% D Vilsmeier-Haack Formylation (POCl3/DMF) C->D E 5-(2-Thienyl)-1H-indole -3-carbaldehyde D->E Yield: ~90%

Workflow for the synthesis of 5-(2-Thienyl)-1H-indole-3-carbaldehyde.

Validated Experimental Protocols

As a self-validating system, the following protocols include critical hold-points and mechanistic explanations to ensure reproducibility and high yield.

Protocol A: Synthesis of 5-(2-Thienyl)-1H-indole (Suzuki Coupling)

Objective: Install the lipophilic thienyl bioisostere at the C5 position.

  • Preparation : In an oven-dried Schlenk flask under argon, dissolve 5-bromoindole (1.0 equiv) and 2-thienylboronic acid (1.2 equiv) in a degassed mixture of 1,4-dioxane and water (4:1 v/v)[4].

  • Catalyst & Base Addition : Add Potassium carbonate (K2CO3, 2.0 equiv) followed by Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 equiv). Causality: The aqueous base is required to activate the boronic acid into a reactive boronate complex, facilitating the transmetalation step of the Pd cycle.

  • Reaction : Heat the mixture to 80 °C under vigorous stirring for 12–18 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Workup : Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography to yield the intermediate 5-(2-Thienyl)-1H-indole[5].

Protocol B: Synthesis of 5-(2-Thienyl)-1H-indole-3-carbaldehyde (Vilsmeier-Haack)

Objective: Regioselective formylation at the C3 position.

  • Vilsmeier Reagent Generation : Cool anhydrous DMF (10 volumes) to 0–5 °C in an ice bath. Dropwise add POCl3 (1.2 equiv) over 30–40 minutes[1]. Causality: Strict thermal control prevents the exothermic decomposition of the Vilsmeier complex.

  • Substrate Addition : Dissolve 5-(2-Thienyl)-1H-indole (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0–5 °C.

  • Formylation : Remove the ice bath and stir at room temperature for 1–2 hours, then heat the mixture to 80 °C for 5 hours to drive the electrophilic aromatic substitution to completion[1].

  • Hydrolysis & Isolation : Cool the reaction to 0 °C and slowly quench with saturated aqueous Na2CO3 until the pH reaches 8–9. Causality: The basic environment hydrolyzes the stable iminium intermediate into the final aldehyde product.

  • Purification : Filter the resulting precipitated solid, wash with cold distilled water, dry under vacuum, and recrystallize from ethanol to afford pure 5-(2-Thienyl)-1H-indole-3-carbaldehyde.

Biological Mechanisms & Downstream Utility

The utility of 5-(2-Thienyl)-1H-indole-3-carbaldehyde extends across multiple therapeutic domains, primarily acting as a precursor for targeted therapeutics and a tool compound for biochemical research[1].

Aryl Hydrocarbon Receptor (AhR) Modulation

Indole-3-carbaldehyde derivatives are well-documented metabolites (often synthesized by gastrointestinal microbiota) that act as potent agonists for the Aryl Hydrocarbon Receptor (AhR)[6]. The addition of the C5-thienyl group increases the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and bind to the cytosolic AhR complex. Upon binding, the AhR translocates to the nucleus, dimerizes with ARNT, and stimulates the transcription of immune-regulating cytokines such as Interleukin-22 (IL-22), which is critical for mucosal immunity[6].

AhR_Pathway Ligand 5-(2-Thienyl)-1H-indole- 3-carbaldehyde Activation Ligand-AhR Binding & HSP90 Dissociation Ligand->Activation Hydrophobic Interaction AhR Cytosolic AhR Complex (Inactive) AhR->Activation Translocation Nuclear Translocation & ARNT Dimerization Activation->Translocation Conformational Shift Transcription Target Gene Transcription (e.g., IL-22, CYP1A1) Translocation->Transcription XRE Promoter Binding

AhR activation pathway by indole-3-carbaldehyde derivatives.

Kinase Inhibitor Scaffolding

The C3-aldehyde is highly susceptible to nucleophilic addition reactions [1]. By reacting 5-(2-Thienyl)-1H-indole-3-carbaldehyde with active methylene compounds (such as oxindoles, rhodanines, or thiazolidinediones) via a Knoevenagel condensation, researchers can synthesize libraries of conjugated indoles. These derivatives are frequently screened as inhibitors for Receptor Tyrosine Kinases (RTKs), Dengue virus proteases, and Bcl-2 family proteins[2]. The thienyl moiety specifically mimics the hydrophobic interactions traditionally provided by halogenated phenyl rings, optimizing the Structure-Activity Relationship (SAR) profile.

Conclusion

5-(2-Thienyl)-1H-indole-3-carbaldehyde is a structurally optimized, highly reactive intermediate that bridges the gap between synthetic organic chemistry and advanced pharmacology. By mastering its synthesis via controlled Suzuki and Vilsmeier-Haack methodologies, drug development professionals can leverage this scaffold to access novel chemical space in the pursuit of next-generation kinase inhibitors and immunomodulators.

References

  • [1] EvitaChem. Buy 5-(2-Thienyl)-1H-indole-3-carbaldehyde (EVT-12996129). Retrieved from:

  • [3] ChemicalBook. 5-(2-THIENYL)-1H-INDOLE-3-CARBALDEHYDE Product Description. Retrieved from:

  • [2] Sigma-Aldrich. Indole-3-carboxaldehyde 97 487-89-8. Retrieved from:

  • [6] Wikipedia. Indole-3-carbaldehyde. Retrieved from:

  • [5] HXCHEM. 5-(2-Thienyl)-1H-indole/CAS:144104-54-1. Retrieved from:

  • [4] BenchChem. 5-Bromo-2-chlorobenzonitrile | 57381-44-9 (Cross-referencing Suzuki Coupling Protocols). Retrieved from:

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Methodologies and Protocols for 5-(2-Thienyl)-1H-indole-3-carbaldehyde in Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary & Chemical Rationale As a Senior Application Scientist, I frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary & Chemical Rationale

As a Senior Application Scientist, I frequently encounter the challenge of selecting building blocks that offer both high synthetic tractability and favorable pharmacological properties. 5-(2-Thienyl)-1H-indole-3-carbaldehyde (Molecular Formula: C₁₃H₉NOS, MW: 227.28)[1] represents a privileged scaffold in modern medicinal chemistry.

Synthesized typically via the Vilsmeier-Haack formylation of 5-(2-thienyl)-1H-indole[2], this compound is highly valued for two distinct structural features:

  • The C3-Carbaldehyde (The Electrophilic Hub): The indole nitrogen donates electron density into the aromatic system, creating a push-pull electronic dynamic. However, the formyl carbon remains a hard electrophile, primed for nucleophilic attack. This makes it an ideal substrate for Knoevenagel condensations and reductive aminations[2].

  • The C5-(2-Thienyl) Substitution (The Pharmacophoric Vector): The thienyl ring introduces a lipophilic, sulfur-containing heteroaromatic vector. In drug design, this moiety frequently occupies hydrophobic pockets adjacent to kinase hinge regions or transporter binding sites, while the sulfur atom can engage in specific non-covalent interactions (e.g., sulfur- π interactions).

Mechanistic Insights & Core Workflows

To harness this building block effectively, one must understand the causality behind the reaction conditions. We focus on two primary workflows that dictate the flexibility and application of the resulting drug candidates.

Workflow A: Rigid Planar Scaffolds via Knoevenagel Condensation

When targeting Receptor Tyrosine Kinases (RTKs) or transporters like MCT1[3], a rigid, planar geometry is often required to intercalate into narrow binding clefts. The Knoevenagel condensation of the C3-aldehyde with active methylenes (e.g., cyanoacetates, oxindoles) yields highly conjugated arylidenes[4]. We utilize piperidine as a base to deprotonate the active methylene; the resulting carbanion attacks the highly polarized C3-carbonyl. The subsequent dehydration is thermodynamically driven by the formation of a stable, extended π -conjugated system.

Workflow B: Flexible Linkages via Reductive Amination

For targets requiring flexible, basic side chains—such as Guanine Nucleotide Exchange Factor SOS1 activators[5] or dynamin GTPase modulators[6]—reductive amination is the method of choice. The critical mechanistic choice here is the use of Sodium triacetoxyborohydride (NaBH(OAc)₃) over Sodium borohydride (NaBH₄). The electron-withdrawing acetate groups reduce the hydridic character of the boron atom. This prevents the premature reduction of the aldehyde to an alcohol, allowing the transient imine/iminium intermediate to fully form before it is selectively reduced to the amine[5].

SyntheticWorkflow SM 5-(2-Thienyl)-1H-indole- 3-carbaldehyde Knoevenagel Knoevenagel Condensation SM->Knoevenagel Active Methylene Piperidine, EtOH RedAm Reductive Amination SM->RedAm Amine, NaBH(OAc)3 DCM, AcOH Hydrazone Hydrazone Formation SM->Hydrazone Hydrazine EtOH, H+ Kinase Kinase/MCT1 Inhibitors (Planar Scaffolds) Knoevenagel->Kinase GPCR SOS1 Modulators (Flexible Amines) RedAm->GPCR Dynamin Dynamin GTPase Modulators Hydrazone->Dynamin

Diagram 1: Synthetic diversification workflow for 5-(2-Thienyl)-1H-indole-3-carbaldehyde.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to be self-validating, ensuring that researchers can visually and analytically confirm reaction progress without immediate reliance on complex NMR data.

Protocol A: Knoevenagel Condensation with Active Methylenes

Objective: Synthesis of conjugated arylidene derivatives (e.g., kinase/MCT1 inhibitors).

  • Reaction Setup: In a dry, round-bottom flask, dissolve 5-(2-Thienyl)-1H-indole-3-carbaldehyde (1.0 eq, typically 1.0 mmol) and the active methylene compound (e.g., methyl cyanoacetate, 1.1 eq) in anhydrous ethanol (5.0 mL, 0.2 M)[3].

  • Catalysis & Causality: Add piperidine (0.1 eq)[4]. Scientist Insight: Ethanol is specifically chosen because it solubilizes the starting materials at reflux but acts as an anti-solvent for the highly conjugated, planar product, driving the equilibrium forward via precipitation.

  • Execution: Heat the mixture to reflux for 2–4 hours.

  • Self-Validation (Visual & TLC): The reaction mixture will undergo a distinct color shift (from pale yellow to deep orange/red) due to extended conjugation. On TLC (Hexanes/EtOAc 7:3), the aldehyde spot will disappear, replaced by a lower Rf​ , intensely UV-active spot[4].

  • Isolation: Cool the mixture to 0 °C in an ice bath. Filter the resulting precipitate, wash with cold ethanol (2 x 5 mL), and dry under vacuum to afford the pure arylidene product.

Protocol B: Reductive Amination with Primary/Secondary Amines

Objective: Synthesis of aminomethyl indole derivatives (e.g., SOS1 or dynamin modulators).

  • Imine Formation: Dissolve 5-(2-Thienyl)-1H-indole-3-carbaldehyde (1.0 eq) and the desired primary or secondary amine (1.1 eq) in anhydrous Dichloromethane (DCM) (0.3 M)[5]. Stir for 1 hour at room temperature. Scientist Insight: If utilizing a sterically hindered or weakly nucleophilic amine, add glacial acetic acid (1.0 eq) to accelerate iminium ion formation.

  • Selective Reduction: Add NaBH(OAc)₃ (2.0 eq) portion-wise to the stirring solution[5].

  • Execution: Stir at room temperature for 2–12 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The reaction is complete when the [M+H]+ peak of the starting aldehyde is entirely replaced by the [M+H]+ of the aminated product[5].

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume) to neutralize the acid and destroy excess hydride. Extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Quantitative Data Presentation

The table below summarizes the comparative reaction parameters and typical yields for synthesizing various pharmacological scaffolds from indole-3-carbaldehyde derivatives.

Reaction TypeReagents & CatalystsSolvent & TempTypical Yield (%)Primary Pharmacological Application
Knoevenagel Condensation Active Methylene, Piperidine (0.1 eq)Ethanol, Reflux75 - 92%MCT1 Inhibitors[3], Antitumor Agents[4]
Reductive Amination Amine, NaBH(OAc)₃ (2.0 eq)DCM, RT65 - 88%SOS1 Activators[5], Dynamin Modulators[6]
Hydrazone Formation Hydrazine derivative, Acetic Acid (cat.)Ethanol, Reflux70 - 90%Allosteric Dynamin GTPase Inhibitors[6]

Pharmacological Application: Kinase Inhibition Pathway

Products derived from the Knoevenagel condensation of 5-(2-Thienyl)-1H-indole-3-carbaldehyde frequently act as competitive inhibitors of Receptor Tyrosine Kinases (RTKs), effectively halting downstream tumor proliferation pathways.

SignalingPathway Inhibitor Thienyl-Indole Derivative RTK Receptor Tyrosine Kinase (RTK) Inhibitor->RTK Competitive Inhibition PI3K PI3K RTK->PI3K Phosphorylation AKT AKT PI3K->AKT PIP3 Generation mTOR mTOR AKT->mTOR Activation Proliferation Tumor Cell Proliferation mTOR->Proliferation Cell Cycle Progression

Diagram 2: Mechanism of action for thienyl-indole derivatives inhibiting RTK-mediated tumor proliferation.

References

  • Buy 5-(2-Thienyl)-1H-indole-3-carbaldehyde (EVT-12996129) - EvitaChem. 2

  • 5-(2-THIENYL)-1H-INDOLE-3-CARBALDEHYDE Product Description - ChemicalBook. 1

  • Discovery of Aminopiperidine Indoles That Activate the Guanine Nucleotide Exchange Factor SOS1 and Modulate RAS Signaling - ACS Publications. 5

  • Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1) - PMC / NIH. 3

  • Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction. Antitumor, QSAR, docking and DFT assessment - RSC Advances. 4

  • Synthesis of Dynole 34-2, Dynole 2-24 and Dyngo 4a for investigating dynamin GTPase - Nature Protocols / NIH. 6

Sources

Application

Application Note: 5-(2-Thienyl)-1H-indole-3-carbaldehyde in Medicinal Chemistry

Executive Summary & Molecular Rationale 5-(2-Thienyl)-1H-indole-3-carbaldehyde is a highly versatile, bifunctional pharmacophore utilized extensively in modern medicinal chemistry and drug discovery. The parent scaffold,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

5-(2-Thienyl)-1H-indole-3-carbaldehyde is a highly versatile, bifunctional pharmacophore utilized extensively in modern medicinal chemistry and drug discovery. The parent scaffold, indole-3-carbaldehyde, is a well-documented biologically active metabolite known to modulate immune responses via Aryl Hydrocarbon Receptor (AhR) agonism[1].

The strategic incorporation of a thienyl (thiophene) group at the C5 position of the indole ring introduces profound physicochemical advantages. Thiophene acts as a classical bioisostere for a phenyl ring, enhancing the overall lipophilicity (LogP) of the molecule without significantly increasing steric bulk. Furthermore, the sulfur atom in the thiophene ring provides an additional hydrogen bond acceptor and a potential site for metal coordination or unique electrostatic interactions within receptor binding pockets. The C3-formyl group serves as an essential electrophilic handle, enabling rapid downstream functionalization into bis(indole) analogues, Schiff bases, and thiosemicarbazones—classes of compounds renowned for their potent antimicrobial and antiproliferative properties[2].

Synthetic Methodology: Vilsmeier-Haack Formylation

The most robust and scalable method for synthesizing 5-(2-Thienyl)-1H-indole-3-carbaldehyde is the targeted formylation of 5-(2-thienyl)-1H-indole using the Vilsmeier-Haack reaction[3].

Causality of Experimental Design

The Vilsmeier-Haack reaction is selected because the C3 position of the indole core is highly electron-rich and susceptible to electrophilic aromatic substitution. By reacting anhydrous dimethylformamide (DMF) with phosphorus oxychloride (POCl3), a highly electrophilic chloroiminium ion (the Vilsmeier reagent) is generated. This intermediate selectively attacks the C3 position. Subsequent basic hydrolysis cleaves the resulting iminium salt to yield the stable aldehyde.

Protocol 1: Step-by-Step Synthesis Workflow

Reagents: 5-(2-thienyl)-1H-indole, Anhydrous DMF, Phosphorus oxychloride (POCl3), Saturated Na₂CO₃ solution.

  • Preparation of the Vilsmeier Reagent:

    • Action: Cool 10 mL of anhydrous DMF to 0–5 °C in an ice bath under an inert atmosphere (N₂ or Ar). Slowly add 1.2 equivalents of POCl3 dropwise over 30 minutes.

    • Causality: Anhydrous conditions are critical; water rapidly hydrolyzes the highly reactive chloroiminium intermediate back to DMF and HCl, which would severely depress the yield. The low temperature controls the highly exothermic formation of the reagent and prevents thermal decomposition.

  • Electrophilic Substitution (Formylation):

    • Action: Dissolve 1.0 equivalent of 5-(2-thienyl)-1H-indole in a minimal amount of anhydrous DMF. Introduce this solution dropwise to the Vilsmeier reagent. Stir at room temperature for 1–2 hours, then heat under reflux (approx. 80 °C) for 5–8 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the starting material spot and the appearance of a lower-Rf spot (the highly polar iminium intermediate) validates reaction progress.

  • Hydrolysis and Product Isolation:

    • Action: Cool the reaction mixture to room temperature and pour it over crushed ice. Slowly add saturated Na₂CO₃ solution until the pH reaches 8–9. Stir vigorously for 30 minutes.

    • Causality: Adjusting the pH to 8–9 serves a dual purpose: it drives the hydrolysis of the stable iminium salt into the final aldehyde and neutralizes acidic byproducts (HCl and phosphoric acid derivatives), forcing the hydrophobic product to precipitate out of the aqueous phase[3].

    • Action: Filter the resulting solid, wash with cold distilled water, dry under a vacuum, and recrystallize from ethanol to obtain pure 5-(2-Thienyl)-1H-indole-3-carbaldehyde.

SynthesisWorkflow DMF DMF + POCl3 (0-5 °C, 30 min) Vilsmeier Vilsmeier-Haack Reagent DMF->Vilsmeier Electrophilic Activation Reaction Formylation (RT -> Reflux) Vilsmeier->Reaction Indole 5-(2-Thienyl)- 1H-indole Indole->Reaction Nucleophilic Attack Quench Basic Hydrolysis (Na2CO3, pH 8-9) Reaction->Quench Iminium Intermediate Product 5-(2-Thienyl)-1H-indole- 3-carbaldehyde Quench->Product Precipitation

Caption: Workflow of Vilsmeier-Haack formylation for 5-(2-Thienyl)-1H-indole-3-carbaldehyde synthesis.

Biological Targets & Evaluation Workflows

Indole-3-carbaldehyde derivatives are recognized as potent ligands for the Aryl Hydrocarbon Receptor (AhR)[1]. Upon binding, the ligand-receptor complex translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XRE) to drive the transcription of target genes such as IL-22 (critical for mucosal immunity) and CYP1A1[1].

Protocol 2: In Vitro AhR Activation Assay (Luciferase Reporter)

To evaluate the AhR agonistic activity of 5-(2-Thienyl)-1H-indole-3-carbaldehyde or its downstream derivatives, a cell-based luciferase reporter assay is utilized.

  • Cell Culture & Transfection:

    • Action: Seed HepG2 cells (human liver carcinoma) in a 96-well plate at a density of 1×10⁴ cells/well. Transfect the cells with an XRE-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (internal control).

  • Compound Treatment:

    • Action: After 24 hours, treat the cells with serial dilutions of the compound (e.g., 1 nM to 10 μM) dissolved in DMSO (final DMSO concentration <0.1%).

    • Validation Checkpoint (Self-Validation): Include a vehicle control (0.1% DMSO) to establish baseline luminescence, and a positive control (e.g., 10 nM FICZ or TCDD) to validate the responsiveness of the chosen cell line and the integrity of the reporter construct.

  • Detection & Analysis:

    • Action: Incubate for 24 hours. Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system.

    • Causality: Using a dual-luciferase system normalizes the firefly luminescence against the Renilla luminescence, directly correcting for any variations in cell viability or transfection efficiency, ensuring that the calculated EC₅₀ is a true reflection of AhR activation.

AhR_Pathway Ligand 5-(2-Thienyl)-1H-indole-3-carbaldehyde AhR_Cyto Cytosolic AhR Complex (Inactive) Ligand->AhR_Cyto Binding AhR_Ligand Ligand-AhR Complex (Activated) AhR_Cyto->AhR_Ligand Conformational Change Nucleus Nuclear Translocation AhR_Ligand->Nucleus Heterodimer AhR-ARNT Heterodimer Nucleus->Heterodimer ARNT ARNT Protein (Nucleus) ARNT->Heterodimer Dimerization XRE Xenobiotic Response Element (XRE) Heterodimer->XRE DNA Binding GeneExpr Target Gene Expression (IL-22, CYP1A1) XRE->GeneExpr Transcription

Caption: Mechanism of Aryl Hydrocarbon Receptor (AhR) activation by indole-3-carbaldehyde derivatives.

Quantitative Data Presentation

The structural features of 5-(2-Thienyl)-1H-indole-3-carbaldehyde directly dictate its pharmacokinetic viability. The table below summarizes its foundational physicochemical properties, validating its utility as a lead compound or intermediate based on Lipinski's Rule of Five[4][5].

Table 1: Physicochemical Properties & Pharmacokinetic Rationale

PropertyValueCausality / Significance in Drug Development
Molecular Formula C₁₃H₉NOSDefines the atomic composition and heteroatom distribution[4].
Molecular Weight 227.28 g/mol Well within Lipinski's Rule of 5 (<500 Da), ensuring favorable baseline oral bioavailability[4].
Predicted LogP ~2.9Optimal lipophilicity for passive membrane permeability and hydrophobic receptor pocket binding.
H-Bond Donors 1 (Indole NH)Facilitates critical localized hydrogen bonding with target receptor residues (e.g., within the AhR PAS-B domain).
H-Bond Acceptors 2 (C=O, Thiophene S)Enhances target affinity; the thiophene sulfur acts as a bioisosteric interaction point for unique electrostatic contacts.
Reactivity Handle C3-AldehydeEnables facile conversion into hydrazones, bis(indoles), and Schiff bases for library generation[2].

References

  • Buy 5-(2-Thienyl)-1H-indole-3-carbaldehyde (EVT-12996129) - EvitaChem. evitachem.com.
  • 5-(2-THIENYL)-1H-INDOLE-3-CARBALDEHYDE Product Description - ChemicalBook. chemicalbook.com.
  • Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... - ResearchGate. researchgate.net.
  • 2-(Thiophen-2-yl)-1H-indole-3-carbaldehyde | C13H9NOS | CID - PubChem. nih.gov.
  • Indole-3-carbaldehyde - Wikipedia. wikipedia.org.
  • Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934) - FooDB. foodb.ca.

Sources

Method

Application Note &amp; Protocols: Strategic Derivatization of 5-(2-Thienyl)-1H-indole-3-carbaldehyde for High-Throughput Bioassays

Introduction: The Strategic Value of the Indole Scaffold The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and FDA-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and FDA-approved drugs.[1][2] Among its many variations, indole-3-carbaldehyde (I3A) serves as a particularly versatile starting point for chemical modification and drug discovery.[3][4][5] The aldehyde functional group is a reactive handle amenable to a wide range of chemical transformations, allowing for the systematic creation of diverse compound libraries.[5]

This guide focuses on a specific, high-potential I3A analogue: 5-(2-Thienyl)-1H-indole-3-carbaldehyde . The introduction of a thienyl group at the 5-position of the indole ring is a strategic design choice. This bioisosteric replacement for a phenyl group can modulate lipophilicity, enhance metabolic stability, and introduce new hydrogen bonding interactions, often leading to improved biological activity.

The objective of this document is to provide a comprehensive, field-proven framework for the derivatization of this core scaffold and the subsequent evaluation of its analogues in key biological assays. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and actionable data.

Overall Experimental & Screening Workflow

The path from a starting scaffold to a potential "hit" compound involves a logical progression of synthesis, purification, and biological screening. The following workflow provides a high-level overview of this process.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Biological Screening A Start: 5-(2-Thienyl)-1H- indole-3-carbaldehyde B Derivatization Reaction (e.g., Schiff Base Condensation) A->B C Work-up & Purification (Crystallization / Chromatography) B->C D Structural Characterization (NMR, MS, IR) C->D E Synthesized Derivative Library D->E F Primary Bioassay (e.g., MTT Cytotoxicity Assay) E->F Test Compounds G Secondary Bioassay (e.g., MIC Antibacterial Assay) E->G H Data Analysis (IC50 / MIC Determination) F->H G->H I Hit Compound Identification H->I

Caption: High-level workflow from synthesis to hit identification.

Protocol: Derivatization via Schiff Base Condensation

One of the most robust and efficient methods for derivatizing the aldehyde group is through Schiff base condensation. This reaction, particularly with thiosemicarbazides, is widely employed because the resulting thiosemicarbazone derivatives of I3A have demonstrated significant anticancer and antimicrobial activities.[6][7] The conjugated N,N,S system within the thiosemicarbazone scaffold is crucial for its interaction with various biological targets.

Rationale for Reagent Selection
  • 5-(2-Thienyl)-1H-indole-3-carbaldehyde: The core scaffold.

  • Substituted Thiosemicarbazide: The source of diversity. By using various N4-substituted thiosemicarbazides (e.g., 4-ethyl, 4-phenyl), a library of analogues with different steric and electronic properties can be generated.

  • Ethanol: A common, effective, and relatively non-toxic solvent for this reaction.

  • Glacial Acetic Acid: Acts as a catalyst to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the thiosemicarbazide.

Step-by-Step Synthesis Protocol: 4-Ethyl-2-((5-(2-thienyl)-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide
  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 5-(2-Thienyl)-1H-indole-3-carbaldehyde (1.0 mmol, 227.28 mg) in 20 mL of absolute ethanol. Stir until fully dissolved.

  • Addition of Thiosemicarbazide: To the stirred solution, add 4-ethylthiosemicarbazide (1.0 mmol, 119.19 mg).

  • Catalysis: Add 3-5 drops of glacial acetic acid to the mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexane). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will often form.

  • Isolation: Collect the precipitated product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Drying & Characterization: Dry the product under vacuum. Characterize the final compound using standard spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) to confirm its structure and purity. The expected product is a pale yellow solid.

Bioassay Protocols for Screening Derivatives

Based on the extensive literature on indole derivatives, anticancer and antimicrobial screenings are high-priority starting points.[3]

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a foundational, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[8] It is widely used to determine the cytotoxic effects of novel compounds and to calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[9]

MTT_Workflow A 1. Cell Seeding Seed cancer cells (e.g., MCF-7) in 96-well plate. Allow to adhere overnight. B 2. Compound Treatment Add serial dilutions of test derivatives. Incubate for 48-72 hours. A->B C 3. MTT Addition Add MTT solution (0.5 mg/mL) to each well. Incubate for 2-4 hours. B->C D 4. Formazan Solubilization Remove medium, add DMSO to dissolve purple formazan crystals. C->D E 5. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. D->E F 6. Data Analysis Calculate % viability vs. control. Determine IC50 values. E->F

Caption: Standard workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer line) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (cells treated with medium containing DMSO only) and a positive control (e.g., doxorubicin).[10]

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Reagent Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Compound IDDerivative Structure (R-group on Thiosemicarbazone)IC₅₀ vs. MCF-7 (µM)
SC-01 5-(2-Thienyl)-1H-indole-3-carbaldehyde (Parent)> 100
DT-01 -H45.2
DT-02 -CH₃22.8
DT-03 -CH₂CH₃8.5
DT-04 -Phenyl15.1
Doxorubicin Positive Control0.9
Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.[8][11][12] This assay is essential for the initial screening of potential new antibiotics.

  • Bacterial Inoculum Preparation: Aseptically pick 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus) from an agar plate and inoculate into a suitable broth (e.g., Mueller-Hinton Broth). Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Compound Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the broth medium. Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth medium only).[8]

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[8][11]

Compound IDDerivative Structure (R-group on Thiosemicarbazone)MIC vs. S. aureus (µg/mL)
SC-01 5-(2-Thienyl)-1H-indole-3-carbaldehyde (Parent)> 256
DT-01 -H64
DT-02 -CH₃32
DT-03 -CH₂CH₃16
DT-04 -Phenyl128
Vancomycin Positive Control1

Conclusion

The 5-(2-Thienyl)-1H-indole-3-carbaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic and screening protocols detailed in this guide provide a robust, reliable, and scientifically-grounded framework for generating and evaluating a library of derivatives. By systematically modifying the core structure and assessing its impact on anticancer and antimicrobial activity, researchers can efficiently identify lead compounds for further optimization and development. The key to success lies not only in the precise execution of these protocols but also in understanding the chemical and biological principles that underpin them.

References

  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • BenchChem. (n.d.). Evaluating Indole-3-Carboxaldehyde Derivatives as a Promising Frontier in Cancer Therapy.
  • Jubeh, B., Breijyeh, Z., & Karaman, R. (2020). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC.
  • BenchChem. (n.d.). A Comparative Analysis of the Biological Activities of Indole-3-Carboxaldehyde and its Derivatives.
  • Khan, I., et al. (n.d.). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC.
  • Emami, S., et al. (2021). Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. PubMed.
  • ASM Journals. (2015). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay.
  • ResearchGate. (2018). Synthesis, structures and mechanistic pathways of anticancer activity of palladium(II) complexes with indole-3-carbaldehyde thiosemicarbazones.
  • Ovid. (2021). A novel compound with antimicrobial activity against staphylococcus aureus.
  • Mukhtar, N. A., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed.
  • Bingül, M., et al. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi.
  • ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
  • R Discovery. (2022). The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions.
  • ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

Sources

Application

Analytical Methods for the Quantification of 5-(2-Thienyl)-1H-indole-3-carbaldehyde: Application Notes and Protocols

Introduction & Chemical Context 5-(2-Thienyl)-1H-indole-3-carbaldehyde ( C13​H9​NOS , MW: 227.28 g/mol ) is a highly functionalized organoheterocyclic compound characterized by a fused pyrrole-benzene core, a thienyl gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

5-(2-Thienyl)-1H-indole-3-carbaldehyde ( C13​H9​NOS , MW: 227.28 g/mol ) is a highly functionalized organoheterocyclic compound characterized by a fused pyrrole-benzene core, a thienyl group at the 5-position, and a carbaldehyde group at the 3-position [1]. It serves as a critical intermediate in the synthesis of kinase inhibitors and other indole-based therapeutics.

From an analytical perspective, this compound presents both distinct advantages and unique challenges. The extended π -conjugation system across the indole and thienyl rings provides strong chromophoric properties, making it highly amenable to UV detection. However, the basic indole nitrogen and the reactive carbaldehyde group necessitate carefully optimized chromatographic conditions to prevent secondary interactions with stationary phase silanols and to ensure accurate quantification .

Analytical Strategy & Causality (E-E-A-T)

As a Senior Application Scientist, selecting the appropriate analytical method requires aligning the physicochemical properties of the analyte with the specific matrix and sensitivity requirements.

  • RP-HPLC-UV (Bulk Purity & Quality Control): Reversed-phase HPLC with UV detection is the gold standard for quantifying bulk active pharmaceutical ingredients (APIs) and process intermediates. The extended conjugation of the thienyl-indole system shifts the λmax​ to approximately 280–300 nm. Mechanistic Causality: To prevent peak tailing caused by the interaction of the basic indole nitrogen with residual silanols on the C18 stationary phase, an acidic modifier (0.1% Formic Acid) is essential. This modifier maintains the analyte in a consistent ionization state and suppresses silanol ionization, ensuring sharp, symmetrical peaks .

  • LC-MS/MS (Trace & Bio-matrix Analysis): For pharmacokinetic studies or trace impurity profiling, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required. Mechanistic Causality: The analyte is ionized via Electrospray Ionization in positive mode (ESI+). Protonation occurs preferentially at the carbaldehyde oxygen, stabilized by resonance delocalization from the indole nitrogen lone pair. Multiple Reaction Monitoring (MRM) provides absolute specificity by tracking precursor-to-product ion transitions, overcoming matrix interference inherent in complex biological samples .

Workflow A Sample Preparation (Solvent Extraction & Filtration) B Chromatographic Separation (RP-HPLC C18 Column) A->B C Detection Strategy Selection B->C D UV-Vis (280/300 nm) Bulk Quantification C->D E LC-MS/MS (ESI+ MRM) Trace/Bio-matrix Analysis C->E F Data Processing & Method Validation D->F E->F

Fig 1. Analytical workflow for the quantification of 5-(2-Thienyl)-1H-indole-3-carbaldehyde.

Quantitative Data Summaries

The following table synthesizes the expected quantitative performance metrics for the two primary analytical methodologies based on established standards for indole-carbaldehyde derivatives.

Table 1: Comparative Performance Metrics for Analytical Methods

ParameterRP-HPLC-UVLC-MS/MS (MRM)
Primary Application Bulk API, Process IntermediatesBio-matrices, Trace Impurities
Detection Mode UV Absorbance (280 nm)ESI+ (Positive Ion Mode)
Typical LOD 0.1 – 0.5 µg/mL0.5 – 1.0 ng/mL
Typical LOQ 0.5 – 1.5 µg/mL1.0 – 5.0 ng/mL
Linear Dynamic Range 1 – 500 µg/mL1 – 500 ng/mL
Precision (%RSD) < 1.0%< 5.0%
Matrix Susceptibility Low (Requires baseline resolution)High (Requires stable internal standard)

Experimental Protocols

Protocol A: RP-HPLC-UV Method (Bulk Quantification)

This protocol is designed to resolve the target analyte from common synthesis byproducts (e.g., residual Vilsmeier-Haack reagents like DMF or phosphorus species).

  • Sample Preparation:

    • Dissolve 10.0 mg of the analyte in 10.0 mL of HPLC-grade Methanol to create a 1 mg/mL stock solution.

    • Dilute to a working concentration of 50 µg/mL using the initial mobile phase (10% Acetonitrile / 90% Water).

    • Causality: Diluting in the initial mobile phase prevents solvent-mismatch band broadening upon injection. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (250 × 4.6 mm, 5 µm particle size). Rationale: Provides optimal hydrophobic retention for the fused aromatic rings.

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, re-equilibrate at 10% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C (reduces mobile phase viscosity and improves mass transfer).

    • Detection: UV at 280 nm.

  • System Suitability Testing (Self-Validating Step):

    • Inject the 50 µg/mL standard six consecutive times.

    • Acceptance Criteria: Retention time %RSD < 1.0%, Peak Area %RSD < 2.0%, Tailing Factor ( Tf​ ) < 1.5, Theoretical Plates ( N ) > 5000. If Tf​ exceeds 1.5, verify the pH of the mobile phase to ensure complete silanol suppression.

Protocol B: LC-MS/MS Method (Trace/Bio-matrix Quantification)

This protocol is optimized for high-sensitivity detection in complex matrices (e.g., serum or cell lysate) .

  • Sample Preparation (Protein Precipitation):

    • Add 50 µL of the biological sample to a microcentrifuge tube.

    • Add 150 µL of ice-cold Acetonitrile containing an isotopically labeled internal standard (e.g., Indole- d7​ ).

    • Causality: Ice-cold acetonitrile rapidly denatures and precipitates proteins, preventing ion suppression and column clogging, while simultaneously extracting the hydrophobic analyte.

    • Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4 °C. Transfer the supernatant to an autosampler vial.

  • Chromatographic Conditions:

    • Column: Sub-2 µm UPLC C18 column (50 × 2.1 mm, 1.7 µm).

    • Mobile Phase: Same as Protocol A, but the flow rate is reduced to 0.3 mL/min to ensure optimal droplet desolvation in the ESI source.

    • Gradient: Fast ballistic gradient (5% B to 95% B over 5 minutes).

  • Mass Spectrometry Conditions (ESI+ MRM):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350 °C.

    • Transitions:

      • Precursor Ion: m/z 228.1 [M+H]+

      • Quantifier Ion: m/z 200.1 (Loss of CO, Collision Energy: 20V)

      • Qualifier Ion: m/z 145.1 (Thienyl cleavage, Collision Energy: 35V)

  • System Suitability Testing (Self-Validating Step):

    • Inject a blank matrix sample to ensure no interfering peaks exist at the analyte's retention time (Signal-to-Noise ratio < 3).

    • Inject the Lower Limit of Quantification (LLOQ) standard; the quantifier peak must exhibit an S/N ratio > 10 with an accuracy of ±20% of the nominal concentration.

Fragmentation A Precursor Ion (ESI+) [M+H]+ m/z 228.1 B Product Ion 1 Loss of CO m/z 200.1 A->B CID (CE: 20V) C Product Ion 2 Thienyl Cleavage m/z 145.1 A->C CID (CE: 35V)

Fig 2. Proposed LC-MS/MS (ESI+) MRM fragmentation pathway for the target analyte.

References

  • Joshi V, Chhonker YS, Soni D, Cunningham KC, Samuelson DR, Murry DJ. "A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues." Metabolites. 2022; 12(8):716. URL:[Link]

  • Tian H, Wang L, Aiken E, Ortega RJV, Hardy R, Placek L, Kozhaya L, Unutmaz D, Oh J, Yao X. "Fast Targeted Metabolomics for Analyzing Metabolic Diversity of Bacterial Indole Derivatives in ME/CFS Gut Microbiome." bioRxiv. 2024. URL:[Link]

  • Palladino P, Rainetti A, Lettieri M, Pieraccini G, Scarano S, Minunni M. "Quantitative Colorimetric Sensing of Carbidopa in Anti-Parkinson Drugs Based on Selective Reaction with Indole-3-Carbaldehyde." Sensors. 2023; 23(22):9142. URL:[Link]

Method

Application Note: Cytotoxicity Assessment of 5-(2-Thienyl)-1H-indole-3-carbaldehyde Derivatives

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Focus: In vitro cytotoxicity, mechanistic validation, and assay optimization for highly lipophilic heterocyclic scaffolds. Introduction &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Focus: In vitro cytotoxicity, mechanistic validation, and assay optimization for highly lipophilic heterocyclic scaffolds.

Introduction & Mechanistic Rationale

The indole core is universally recognized as a "privileged scaffold" in oncology and medicinal chemistry due to its structural mimicry of endogenous biomolecules like tryptophan. When functionalized into 5-(2-Thienyl)-1H-indole-3-carbaldehyde , the molecule becomes a highly reactive and potent intermediate. The addition of a thienyl group at the 5-position significantly enhances the lipophilicity and binding affinity of the compound, while the 3-carbaldehyde moiety serves as a versatile anchor for synthesizing Schiff bases, chalcones, and thiosemicarbazones[1].

As a Senior Application Scientist, I have observed that the hybridization of the indole core with thienyl or thiazole moieties consistently yields derivatives with enhanced antiproliferative efficacy and improved target selectivity[2]. Mechanistically, these derivatives frequently act as dual EGFR/SRC kinase inhibitors or robust tubulin depolymerization agents, ultimately driving cancer cells into G2/M phase cell cycle arrest and subsequent apoptosis[3],[4].

Mechanism Indole 5-(2-Thienyl)-1H-indole Derivatives Kinase EGFR / SRC Kinase Inhibition Indole->Kinase Tubulin Tubulin Depolymerization Indole->Tubulin Arrest G2/M Cell Cycle Arrest Kinase->Arrest Tubulin->Arrest Apoptosis Apoptosis (Caspase 3/8 Activation) Arrest->Apoptosis

Fig 1. Mechanistic pathway of thienyl-indole derivatives inducing apoptosis via kinase/tubulin targets.

Quantitative Benchmarks: Anticancer Efficacy

Before initiating cytotoxicity assays, it is critical to establish expected IC50 benchmarks. Recent literature demonstrates that indole-3-carbaldehyde derivatives, particularly those conjugated with penta-heterocycles or chalcones, exhibit potent cytotoxicity across diverse cancer cell lines[5],[3].

Table 1: Comparative in vitro cytotoxicity of substituted indole derivatives

Compound ClassTarget Cell LinePrimary Target(s)IC50 ValueReference
Indole-Thiadiazole (10b)A549 (Lung Cancer)EGFR / p53-MDM212.0 nM[5]
Indole-Thiadiazole (10b)K562 (Leukemia)EGFR / p53-MDM210.0 nM[5]
Chalcone-Indole (12)MDA-MB-231 (Breast)Tubulin0.22 - 1.80 µM[3]
Benzimidazole-Indole (8)Broad Cancer PanelTubulin50.0 nM[3]
Indole-Thiophene (6a/6b)HCT116 (Colon)Kinases< 0.10 µM[3]

The Self-Validating Assay System

When evaluating highly conjugated, lipophilic compounds like 5-(2-Thienyl)-1H-indole-3-carbaldehyde derivatives, researchers frequently encounter false positives due to compound precipitation, autofluorescence, or colorimetric interference. To ensure scientific integrity, this protocol is designed as a self-validating system :

  • Z'-Factor Calculation: Every plate must include a positive control (e.g., 1 µM Doxorubicin) and a vehicle control (0.1% DMSO). The assay is only valid if the Z'-factor is > 0.5.

  • Background Subtraction: Indole derivatives can absorb light near 570 nm. A "compound-only" blank (media + compound, no cells) is mandatory to subtract background absorbance.

  • Orthogonal Validation: Because MTT only measures mitochondrial oxidoreductase activity[1], metabolic inhibition must be cross-validated with a direct marker of cell death, such as Annexin V/PI flow cytometry[4].

Experimental Protocols

Workflow Seed Cell Seeding (5k cells/well) Treat Compound Treatment (48-72h) Seed->Treat MTT MTT Incubation (3-4h) Treat->MTT Solubilize Formazan Solubilization MTT->Solubilize Read Absorbance Reading (570 nm) Solubilize->Read

Fig 2. Standardized MTT cytotoxicity workflow for screening indole-3-carbaldehyde derivatives.

Protocol A: Compound Preparation & Cell Seeding

Causality Focus: Maintaining solubility and exponential cell growth.

  • Stock Preparation: Dissolve the synthesized 5-(2-Thienyl)-1H-indole-3-carbaldehyde derivative in 100% sterile, anhydrous DMSO to create a 10 mM stock.

    • Why? The thienyl ring drastically increases lipophilicity. Introducing the dry powder directly to aqueous buffers will cause immediate, irreversible precipitation.

  • Cell Seeding: Trypsinize target cells (e.g., A549 or K562) and resuspend in complete media. Seed exactly 5,000 cells per well in a 96-well flat-bottom plate (100 µL/well)[6].

    • Why? Seeding at 5,000 cells/well ensures that the cells remain in the logarithmic growth phase throughout the 72-hour assay. Confluent cells exhibit contact inhibition, which artificially lowers metabolic rates and skews IC50 calculations.

  • Attachment: Incubate the plate overnight (18-24 hours) at 37°C, 5% CO2 to allow for cellular adherence and recovery.

Protocol B: MTT Cytotoxicity Assay (Primary Screen)

Causality Focus: Accurate quantification of metabolic viability.

  • Treatment: Dilute the 10 mM compound stock in complete culture media to achieve a concentration gradient (e.g., 0.01 µM to 100 µM). Crucial: Ensure the final DMSO concentration in all wells, including the vehicle control, is exactly 0.1%[1].

    • Why? DMSO concentrations >0.1% induce baseline cytotoxicity, confounding the pharmacological effect of the indole derivative.

  • Incubation: Aspirate the old media and add 100 µL of the treatment media to the respective wells. Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) directly to each well. Incubate for 3-4 hours in the dark[1].

    • Why? Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. Dead cells cannot perform this reduction.

  • Solubilization: Carefully aspirate the media without disturbing the crystals at the bottom. Add 150 µL of 100% DMSO to each well and place on a plate shaker for 10 minutes.

  • Detection: Measure the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract plate background) using a microplate reader.

Protocol C: Annexin V/PI Flow Cytometry (Orthogonal Validation)

Causality Focus: Confirming true apoptosis vs. metabolic stalling.

  • Harvesting: Post-treatment (typically 24-48 hours), collect the culture media (containing floating dead cells), then trypsinize and collect the adherent cells. Pool them together and centrifuge at 300 x g for 5 minutes.

    • Why? Indole derivatives that inhibit tubulin cause cells to round up and detach. Discarding the supernatant will wash away the apoptotic population, leading to massive false-negative results[4].

  • Staining: Wash the pellet with cold PBS and resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

    • Why? Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis. PI is membrane-impermeable and only stains the DNA of late-apoptotic or necrotic cells with compromised membranes[4].

References

  • Wang, Y., et al. "Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.[Link]

  • Singh, P., et al. "Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021)." Acta Pharmaceutica Sinica B, 2022.[Link]

  • Guler, S., et al. "Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors." Anti-cancer Agents in Medicinal Chemistry, 2021.[Link]

  • Zhang, L., et al. "Indole-thiazole hybrids with anticancer potential." European Journal of Medicinal Chemistry, 2024.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 5-(2-Thienyl)-1H-indole-3-carbaldehyde Synthesis

Welcome to the Technical Support Center for the synthesis of 5-(2-Thienyl)-1H-indole-3-carbaldehyde . This guide is engineered for researchers and drug development professionals experiencing yield bottlenecks during the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-(2-Thienyl)-1H-indole-3-carbaldehyde . This guide is engineered for researchers and drug development professionals experiencing yield bottlenecks during the Suzuki-Miyaura cross-coupling of 5-bromo-1H-indole-3-carbaldehyde with 2-thiopheneboronic acid[1].

Below, you will find a mechanistic troubleshooting guide, quantitative condition matrices, and a self-validating protocol designed to maximize product yield and purity.

Experimental Workflow

Workflow A 1. Reagent Prep 5-Br-Indole-3-CHO + 2-Thiophene-B(OH)2 B 2. Degassing Argon Sparging (Prevents Homocoupling) A->B C 3. Catalytic Coupling Pd(dppf)Cl2 / K3PO4 Dioxane/H2O, 80°C B->C D 4. Workup EtOAc Extraction Brine Wash C->D E 5. Purification Silica Gel Chromatography D->E

Fig 1. Optimized experimental workflow for 5-(2-Thienyl)-1H-indole-3-carbaldehyde synthesis.

Troubleshooting FAQs: Mechanistic Insights & Solutions

Q: Why is my yield consistently below 40%, and why do I detect unreacted 5-bromo-1H-indole-3-carbaldehyde alongside a strong thiophene odor? A: This is a hallmark of protodeboronation . 2-Thiopheneboronic acid is notoriously unstable and susceptible to the hydrolytic cleavage of its carbon-boron bond[2]. The electron-rich nature of the thiophene ring stabilizes the resulting carbanion intermediate, accelerating its decomposition under basic aqueous conditions, especially at high pH or elevated temperatures[3].

  • Solution: Switch from strong bases (like NaOH or Na₂CO₃) to milder, finely ground inorganic bases such as K₃PO₄ or KF[2]. Additionally, lower your reaction temperature to 70–80 °C. If the issue persists, substitute the free boronic acid with 2-thiopheneboronic acid pinacol ester, which releases the active boronic species slowly into the catalytic cycle.

Q: The reaction stalls prematurely. Is the thiophene ring poisoning the palladium catalyst? A: Yes. The sulfur atom in the thiophene ring can strongly coordinate with the palladium center, leading to catalyst deactivation and precipitation (palladium black)[4]. Furthermore, the free N-H of the indole substrate can occasionally interfere with poorly ligated palladium species.

  • Solution: Employ a bidentate phosphine ligand. Catalysts like Pd(dppf)Cl₂ provide a robust steric environment that resists sulfur poisoning and is highly effective for heteroaryl couplings[4]. Alternatively, use highly active precatalysts paired with bulky, electron-rich ligands (e.g., Pd₂(dba)₃ with SPhos) to ensure the rate of oxidative addition drastically outpaces catalyst degradation[3].

Q: I am observing a significant amount of 2,2'-bithiophene byproduct. How do I prevent this? A: The formation of 2,2'-bithiophene is the result of oxidative homocoupling of the boronic acid, a side reaction driven by the presence of dissolved oxygen in the solvent[5].

  • Solution: Rigorous solvent degassing is mandatory. Sparging the solvent mixture with argon for at least 30 minutes prior to adding the palladium catalyst, or utilizing the freeze-pump-thaw method, will eliminate this side reaction.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and observed yields, validating the shift toward milder bases and robust bidentate ligands.

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Observed YieldMechanistic Note
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100< 45%High protodeboronation rate; catalyst poisoning.
Pd(dppf)Cl₂K₂CO₃DME/H₂O (4:1)8070–75%Standard heteroaryl conditions; moderate stability[4].
Pd(dppf)Cl₂ K₃PO₄ Dioxane/H₂O (4:1) 80 > 85% Optimal suppression of protodeboronation.
Pd₂(dba)₃ / SPhosK₃PO₄n-Butanol/H₂O100~ 90%Highly active; rapid conversion outpaces degradation[3].

Validated Step-by-Step Protocol

This protocol utilizes a self-validating system: by employing an excess of the boronic acid and a mild base, we mathematically account for minor deborylation while protecting the catalyst.

Reagents Required:

  • 5-bromo-1H-indole-3-carbaldehyde (1.0 equiv)

  • 2-Thiopheneboronic acid (1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv / 5 mol%)

  • K₃PO₄ (finely ground, 2.0 equiv)

  • 1,4-Dioxane / Deionized Water (4:1 ratio)

Methodology:

  • Preparation & Degassing (Critical): In an oven-dried Schlenk flask, combine 1,4-dioxane and water (4:1 v/v). Sparge the solvent mixture with high-purity Argon for 30 minutes.

  • Substrate Loading: Add 5-bromo-1H-indole-3-carbaldehyde (1.0 equiv), 2-thiopheneboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv) to the flask.

  • Catalyst Introduction: Briefly open the flask under a positive flow of Argon to add Pd(dppf)Cl₂ (0.05 equiv). Seal the flask and purge with Argon via vacuum/backfill cycles (x3).

  • Heating: Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously for 2 to 4 hours. Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The disappearance of the UV-active starting material spot indicates successful oxidative addition and coupling.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove palladium residues. Transfer to a separatory funnel, wash with water (x2) and brine (x1).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 40% EtOAc in Hexanes) to yield pure 5-(2-Thienyl)-1H-indole-3-carbaldehyde.

Mechanistic Pathway

CatalyticCycle Pd0 Pd(0) Active Species (e.g., from Pd(dppf)Cl2) OA Oxidative Addition Pd(II) Aryl Halide Complex Pd0->OA + 5-Bromo-1H-indole-3-carbaldehyde TM Transmetalation Thiophene Transfer via Base OA->TM + 2-Thiopheneboronic acid + K3PO4 RE Reductive Elimination Product Release TM->RE - Borate salts RE->Pd0 + 5-(2-Thienyl)-1H-indole-3-carbaldehyde

Fig 2. Suzuki-Miyaura catalytic cycle detailing oxidative addition, transmetalation, and elimination.

References

  • [1] Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PMC (National Institutes of Health). Available at:[Link]

  • [3] Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. ACS Publications (The Journal of Organic Chemistry). Available at:[Link]

  • [4] The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. PMC (National Institutes of Health). Available at:[Link]

Sources

Optimization

Technical Support Center: Purification Challenges of 5-(2-Thienyl)-1H-indole-3-carbaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of 5-(2-Thienyl)-1H-indole-3-carbaldehyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of 5-(2-Thienyl)-1H-indole-3-carbaldehyde .

Synthesizing this molecule—typically via the Palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-1H-indole-3-carbaldehyde and 2-thiopheneboronic acid[1]—presents unique downstream challenges. The molecule possesses an electron-rich indole core, a reactive C3-aldehyde, and a sensitive thiophene ring. These structural features make the crude product highly susceptible to oxidation, polymerization, and severe chromatographic tailing.

Reaction Workflow & Impurity Profiling

Before troubleshooting the purification, it is critical to understand the causality of the impurities present in your crude mixture. 2-Thiopheneboronic acid is highly prone to protodeboronation and oxidative homocoupling[2], which often stalls the reaction and leaves unreacted starting materials in the matrix.

Pathway SM 5-Bromo-1H-indole-3-carbaldehyde + 2-Thiopheneboronic acid Rxn Suzuki-Miyaura Coupling Pd Catalyst, Base, Heat SM->Rxn Crude Crude Reaction Mixture Rxn->Crude Target Target Product: 5-(2-Thienyl)-1H-indole-3-carbaldehyde Crude->Target Main Pathway Imp1 Impurity: 2,2'-Bithiophene (Homocoupling) Crude->Imp1 Side Reaction Imp2 Impurity: Unreacted Bromide Crude->Imp2 Incomplete Rxn Imp3 Degradation: Oxidized Polymers Crude->Imp3 Air/Light Exposure

Reaction workflow and impurity generation in 5-(2-Thienyl)-1H-indole-3-carbaldehyde synthesis.

Troubleshooting Guide & FAQs

Q1: During silica gel chromatography, the product band streaks severely, leading to broad fractions and poor resolution. How can I fix this? A1: Tailing is caused by the strong hydrogen-bonding interaction between the acidic silanol groups on the silica gel and the hydrogen-bond donor (indole N-H) / acceptor (aldehyde C=O) pair on your molecule[3]. Solution: You must disrupt this interaction. Pre-treat your silica gel with 1% triethylamine (Et₃N) to cap the acidic silanol sites, or utilize a "dry loading" technique to prevent the injection solvent from dragging the compound down the column prematurely.

Q2: My crude NMR shows significant amounts of 2,2'-bithiophene and unreacted 5-bromo-1H-indole-3-carbaldehyde. How do I separate them? A2: 2-Thiopheneboronic acid undergoes rapid oxidative homocoupling to form 2,2'-bithiophene, consuming your reagent and stalling the reaction[2]. Solution: 2,2'-Bithiophene is highly non-polar and will elute in the void volume using a Hexane/Ethyl Acetate gradient. However, the unreacted bromide co-elutes very closely with the target product. To separate the bromide, use a very shallow gradient (e.g., holding at 80:20 Hexane:EtOAc) or switch to a Toluene/Acetone solvent system to exploit pi-pi interactions for better resolution.

Q3: The purified product is a dark brown solid, but literature suggests indole-3-carbaldehydes should be pale yellow. Is it degrading? A3: Yes. Pure indole-3-carbaldehydes are typically pale yellow or off-white solids[3]. A dark brown coloration indicates trace degradation. The electron-rich thiophene-indole system is susceptible to auto-oxidation, and acidic silica gel can catalyze the oligomerization of the aldehyde. Solution: Minimize exposure to light and ambient air during concentration. Perform a final recrystallization to leave the colored polymeric impurities in the mother liquor.

Troubleshooting Issue Issue: Poor Resolution / Tailing on Silica Gel Check1 Is the column overloaded? Issue->Check1 Sol1 Reduce load to 1-2% of silica weight Check1->Sol1 Yes Check2 Is tailing due to H-bonding (NH and CHO)? Check1->Check2 No Sol2 Add 1% Et3N to eluent or use dry loading Check2->Sol2 Yes Check3 Is the product degrading (turning brown)? Check2->Check3 No Sol3 Minimize light exposure, use argon pressure Check3->Sol3 Yes

Decision tree for resolving chromatographic tailing and degradation issues.

Quantitative Data: Impurity Profiling Table

Use the following analytical markers to track the purification of your crude mixture.

Compound / ImpurityRf Value (Hexane:EtOAc 7:3)Characteristic ¹H NMR Peak (CDCl₃)Removal Strategy
2,2'-Bithiophene 0.90~7.2 ppm (m, thiophene C-H)Elutes rapidly in non-polar washes.
5-Bromo-1H-indole-3-carbaldehyde 0.45~9.9 ppm (s, CHO)Shallow gradient chromatography.
5-(2-Thienyl)-1H-indole-3-carbaldehyde 0.35 ~10.1 ppm (s, CHO) Target Product.
Oxidized Indole-3-carboxylic acids 0.05 (severe streaking)~12.5 ppm (br s, COOH)Retained on silica; removed via basic aqueous wash.

Step-by-Step Methodologies

To ensure self-validating and reproducible results, follow these optimized protocols for the isolation of 5-(2-Thienyl)-1H-indole-3-carbaldehyde.

Protocol A: Optimized Flash Chromatography (Dry Loading)

Causality: Wet loading indole-carbaldehydes often causes the sample to crash out at the top of the column or streak due to solvent mismatch. Dry loading ensures a uniform, narrow sample band[3].

  • Preparation: Slurry pack a glass column with silica gel (60-120 mesh) using 100% Hexanes containing 1% Et₃N to neutralize acidic silanols.

  • Dry Loading: Dissolve the crude mixture in a minimal amount of THF or Ethyl Acetate. Add dry silica gel (approximately 1:2 ratio of crude weight to silica weight). Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Loading: Carefully pour the dry powder evenly onto the top of the packed silica bed. Cap with a thin layer of clean sand.

  • Elution: Begin elution with 90:10 Hexane:EtOAc to flush out the 2,2'-bithiophene dimer. Gradually increase the polarity to 70:30 Hexane:EtOAc to elute the unreacted bromide, followed by the target product.

  • Validation: Monitor fractions via TLC (UV 254 nm). Combine fractions containing the pure product and concentrate under reduced pressure at a bath temperature strictly below 40 °C to prevent thermal degradation.

Protocol B: Self-Validating Recrystallization

Causality: Chromatography often leaves trace colored polymers. Recrystallization from an Ethyl Acetate/Hexane system is a highly effective, literature-validated method for achieving >99% purity for indole-3-carbaldehydes[4].

  • Dissolution: Place the semi-pure chromatography fractions in a round-bottom flask. Add a minimal volume of boiling Ethyl Acetate until the solid is just dissolved.

  • Hot Filtration (Optional but Recommended): If dark, insoluble polymeric flecks are visible, quickly pass the hot solution through a pre-warmed fritted glass funnel.

  • Anti-Solvent Addition: While keeping the solution hot, add hot Hexanes dropwise until the solution becomes faintly turbid (the cloud point).

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature for 2 hours, then transfer to an ice bath for an additional 1 hour to maximize crystal yield.

  • Validation: Filter the resulting pale yellow crystals via vacuum filtration. Wash with ice-cold hexanes. Validate purity by confirming a sharp melting point and a clean ¹H NMR spectrum (specifically checking for the absence of the starting material's aldehyde peak at ~9.9 ppm).

References

  • BenchChem Technical Support. Technical Support Center: Purification of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde. BenchChem. 3

  • BenchChem Technical Support. Technical Support Center: Synthesis of 5-(thiophen-2-yl)-1H-indole. BenchChem. 1

  • IUCr Journals. 1-[(4-Methoxyphenyl)sulfonyl]-1H-indole-3-carbaldehyde. International Union of Crystallography. 4

  • National Institutes of Health (PMC). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. NIH. 2

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 5-(2-Thienyl)-1H-indole-3-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the inherent solubility challenges associated with 5-(2-Thienyl)-1H-indole-3-carbaldehyde.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the inherent solubility challenges associated with 5-(2-Thienyl)-1H-indole-3-carbaldehyde. This highly lipophilic indole derivative requires precise, thermodynamically sound formulation strategies to prevent precipitation and ensure reproducible data in both in vitro and in vivo models.

Diagnostic Decision Hub

Before preparing your compound, use the workflow below to determine the optimal solubilization strategy based on your experimental endpoint.

SolubilityWorkflow Start 5-(2-Thienyl)-1H-indole-3-carbaldehyde (Highly Lipophilic Solid) Goal Select Experimental Application Start->Goal InVitro In Vitro Assays (Cell Culture / Biochemical) Goal->InVitro Cellular/Enzymatic InVivo In Vivo Dosing (Animal Models) Goal->InVivo Pharmacokinetics/Efficacy DMSO Primary Solubilization 100% DMSO (Max 20-55 mg/mL) InVitro->DMSO Cosolvent Co-solvent Gradient 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline InVivo->Cosolvent Liquid Formulation Cyclo Inclusion Complexation HP-β-CD (1:1 Molar Ratio) InVivo->Cyclo High Bioavailability Dilute Aqueous Dilution Dropwise into PBS (DMSO < 1%) DMSO->Dilute Vortex continuously

Diagnostic workflow for selecting a solubility enhancement strategy based on experimental goals.

Deep-Dive Troubleshooting & FAQs

Q1: Why does 5-(2-Thienyl)-1H-indole-3-carbaldehyde exhibit such poor aqueous solubility? A1: The compound (Molecular Formula: C13H9NOS) features a rigid, planar indole core fused with a lipophilic thienyl group at the 5-position[1]. This extensive aromatic system promotes strong intermolecular pi-pi stacking in the solid state, leading to exceptionally high crystal lattice energy. Furthermore, it lacks ionizable functional groups at physiological pH; the indole nitrogen is essentially neutral, and the carbaldehyde group does not ionize[2]. Consequently, water molecules cannot effectively break these strong intermolecular bonds, resulting in an aqueous solubility of less than 0.1 mg/mL[3].

Q2: How do I prevent the compound from "crashing out" when preparing aqueous solutions for cell-based assays? A2: To avoid precipitation, the compound must first be fully dissolved in a highly polar aprotic solvent like DMSO, which disrupts the hydrogen bonding and pi-pi interactions, allowing solubility up to ~55 mg/mL[2]. When diluting into aqueous media (like PBS), rapid addition causes localized supersaturation, leading to rapid nucleation and precipitation. To prevent this, the DMSO stock must be added dropwise to the aqueous phase under vigorous vortexing. For maximum solubility in aqueous buffers, the final DMSO concentration should be kept strictly below 1% to prevent cytotoxicity[4].

Q3: What is the optimal formulation strategy for in vivo animal dosing? A3: For animal models, administering high concentrations of DMSO is toxic. You must use a step-wise polarity gradient (co-solvency) or molecular encapsulation. A field-proven co-solvent approach uses 10% DMSO (primary solvent), 40% PEG300 (intermediate polarity), 5% Tween 80 (surfactant to prevent micelle aggregation), and 45% Saline[5]. Alternatively, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) can be used. Cyclodextrins possess a hydrophilic exterior and a hydrophobic cavity. The lipophilic thienyl-indole moiety inserts into this cavity, forming a 1:1 inclusion complex that shields the hydrophobic surfaces from water, drastically increasing apparent solubility without harsh organic solvents[6][7].

Protocol Vault: Self-Validating Methodologies

Protocol A: Preparation of In Vitro Stock and Working Solutions
  • Causality: Sonication provides the activation energy required to overcome the high crystal lattice energy of the solid powder, while dropwise dilution prevents localized supersaturation.

  • Steps:

    • Weigh out the required mass of 5-(2-Thienyl)-1H-indole-3-carbaldehyde powder.

    • Add anhydrous DMSO to achieve a 20 mg/mL primary stock solution[3].

    • Sonicate for 5-10 minutes at room temperature until the solution is completely clear[2].

    • For the working solution, warm the stock to room temperature. Add the DMSO stock dropwise to the aqueous buffer (e.g., PBS) under continuous vortexing.

  • Self-Validation System: Examine the final aqueous dilution under an inverted phase-contrast microscope at 20x magnification. The absence of crystalline structures or amorphous aggregates confirms successful solubilization without micro-precipitation.

Protocol B: In Vivo Formulation via Co-Solvent Gradient
  • Causality: This method gradually steps down the dielectric constant of the solvent environment, preventing the hydrophobic compound from experiencing a sudden polarity shock that triggers nucleation.

  • Steps:

    • Add 10% (v/v) of the DMSO stock solution to the formulation vial[2].

    • Add 40% (v/v) PEG300 and vortex thoroughly until the mixture is clear[5].

    • Add 5% (v/v) Tween 80 and mix well[5].

    • Slowly add 45% (v/v) Saline dropwise while continuously stirring[2].

  • Self-Validation System: Inspect the final solution against a dark background under a strong focused light source (Tyndall effect). Any visible light scattering (turbidity) indicates micro-precipitation, requiring the formulation to be discarded and remade with slower aqueous addition.

Protocol C: Cyclodextrin Inclusion Complexation
  • Causality: HP-β-CD encapsulates the lipophilic thienyl and indole rings within its hydrophobic cavity, while its hydroxyl groups interact with the aqueous environment, thermodynamically favoring dissolution[6].

  • Steps:

    • Prepare a 10% (w/v) solution of HP-β-CD in distilled water[6].

    • Add 5-(2-Thienyl)-1H-indole-3-carbaldehyde powder to the cyclodextrin solution at a 1:1 molar ratio[7].

    • Stir continuously at room temperature for 24-48 hours to allow the inclusion complex to reach thermodynamic equilibrium.

    • Filter the suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed drug.

  • Self-Validation System: Measure the UV-Vis absorbance of the filtrate at 243 nm, 260 nm, or 297 nm[4]. Compare this against a standard curve of the compound dissolved in 100% DMSO to quantify the exact concentration of the encapsulated drug before proceeding to downstream assays.

Quantitative Data Matrix

StrategySolvent CompositionMax Achievable ConcentrationPrimary ApplicationStorage / Stability
Primary Stock 100% DMSO~20 - 55 mg/mL[2][3]Long-term storage-20°C to -80°C (Hygroscopic)[2]
Aqueous Dilution <1% DMSO in PBS~0.5 mg/mL[4]In vitro cell assaysDo not store > 24 hours[4]
Co-Solvent Gradient 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline[2][5]>5 mg/mL (Compound dependent)In vivo (IV/IP/PO dosing)Prepare fresh before dosing
Cyclodextrin Complex 10% (w/v) HP-β-CD in H₂O[6]>10 mg/mL (Apparent)In vivo / High-conc assaysStable at 4°C (Lyophilize for long-term)

References

  • [1] Buy 5-(2-Thienyl)-1H-indole-3-carbaldehyde (EVT-12996129) - EvitaChem. evitachem.com. 1

  • [4] 3 - Cayman Chemical. caymanchem.com. 4

  • [5] Indole-3-carboxaldehyde | CAS 487-89-8 - Selleck Chemicals. selleckchem.com. 5

  • [2] Indole-3-carboxaldehyde | Endogenous Metabolite - TargetMol. targetmol.com. 2

  • [3] Indole-3-carboxaldehyde (3-Formylindole) | Endogenous Metabolite | MedChemExpress. medchemexpress.com. 3

  • [6] Technical Support Center: Overcoming Poor Solubility of Indole Intermediates - Benchchem. benchchem.com. 6

  • [7] Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid - MDPI. mdpi.com.7

Sources

Optimization

side reactions in the synthesis of 5-(2-Thienyl)-1H-indole-3-carbaldehyde

SyntheSolve™ Technical Support Center: 5-(2-Thienyl)-1H-indole-3-carbaldehyde Synthesis Welcome to the SyntheSolve™ Technical Support Center. The synthesis of 5-(2-Thienyl)-1H-indole-3-carbaldehyde requires two critical...

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Author: BenchChem Technical Support Team. Date: April 2026

SyntheSolve™ Technical Support Center: 5-(2-Thienyl)-1H-indole-3-carbaldehyde Synthesis

Welcome to the SyntheSolve™ Technical Support Center. The synthesis of 5-(2-Thienyl)-1H-indole-3-carbaldehyde requires two critical transformations on the indole core: a Suzuki-Miyaura cross-coupling to install the 2-thienyl ring at the C-5 position, and a Vilsmeier-Haack reaction to install the carbaldehyde group at the C-3 position.

The sequence of these operations fundamentally dictates the purity and yield of your final product. This guide provides diagnostic troubleshooting, mechanistic causality, and validated protocols to help you bypass common synthetic pitfalls.

Workflow Visualization: Route Selection & Side Reactions

SynthesisWorkflow cluster_RouteA Route A: Formylation First (Recommended) cluster_RouteB Route B: Coupling First (Not Recommended) SM 5-Bromoindole VH_A Vilsmeier-Haack (POCl3, DMF) SM->VH_A Step 1 Suz_B Suzuki Coupling (2-Thienyl-B(OH)2) SM->Suz_B Step 1 Int_A 5-Bromo-1H-indole- 3-carbaldehyde VH_A->Int_A Suz_A Suzuki Coupling (2-Thienyl-B(OH)2) Int_A->Suz_A Step 2 Prod 5-(2-Thienyl)-1H-indole- 3-carbaldehyde (Target Product) Suz_A->Prod Side1 Protodeboronation (Thiophene Side Product) Suz_A->Side1 Base-catalyzed side reaction Int_B 5-(2-Thienyl)-1H-indole Suz_B->Int_B VH_B Vilsmeier-Haack (POCl3, DMF) Int_B->VH_B Step 2 VH_B->Prod Side2 Regioisomer Mixture (Thiophene Formylation) VH_B->Side2 Competing nucleophiles

Fig 1. Synthetic routes to 5-(2-Thienyl)-1H-indole-3-carbaldehyde highlighting key side reactions.

Troubleshooting FAQs

Q1: During the Suzuki coupling step, my GC-MS shows massive amounts of unsubstituted thiophene and unreacted starting material. What is happening? Root Cause: You are observing protodeboronation , a highly prevalent and destructive side reaction when using 2-heteroaryl boronic acids[1]. Under standard basic Suzuki conditions, the empty p-orbital of the boron atom coordinates with a hydroxide ion, forming a boronate complex. Because the resulting 2-thienyl anion is relatively stable (due to the adjacent sulfur atom), the C-B bond rapidly cleaves, yielding thiophene[2]. For context, 2-thienylboronic acid has a half-life of less than 2 hours at pH 13 at 70 °C[3]. Solution: To outcompete protodeboronation, you must accelerate the transmetalation step. Switch from standard Pd(PPh3)4 to a highly active precatalyst like XPhos-Pd-G2[1]. Additionally, lower the reaction temperature to 40 °C and use a milder, anhydrous base (e.g., KF or K3PO4) to minimize hydroxide-induced cleavage.

Q2: I attempted Route B (Suzuki coupling first) to make 5-(2-thienyl)-1H-indole, followed by Vilsmeier-Haack formylation. Why am I getting a complex mixture of dialdehydes and incorrect regioisomers? Root Cause: The Vilsmeier-Haack reaction relies on the electrophilic attack of the chloroiminium ion (Vilsmeier reagent) on an electron-rich aromatic system[4]. While the indole C-3 position is highly nucleophilic, the newly attached 2-thienyl ring is also an electron-rich heterocycle. The 5-position of the thiophene ring competes directly with the indole C-3 position, leading to non-regioselective formylation and bis-formylation[5]. Solution: Always use Route A . Formylate 5-bromoindole first. The bromine atom is inert to Vilsmeier conditions, ensuring exclusive formylation at the indole C-3 position[4]. The resulting 5-bromo-1H-indole-3-carbaldehyde can then be safely coupled.

Q3: My Vilsmeier-Haack reaction on 5-bromoindole stalled. TLC shows a persistent higher-Rf intermediate that isn't the desired aldehyde. How do I resolve this? Root Cause: The Vilsmeier reagent can temporarily react with the unprotected indole nitrogen, leading to N-formylation, or arrest at the stable C-3 iminium salt intermediate[4]. Solution: Incomplete hydrolysis is the culprit. The reaction must be quenched with a strong aqueous base (e.g., saturated Na2CO3 or NaOH) and vigorously stirred or gently heated to fully hydrolyze the iminium species into the final carbaldehyde[4].

Q4: I am observing 2,2'-bithiophene in my Suzuki coupling mixture. How do I suppress this? Root Cause: Oxidative homocoupling of the 2-thienylboronic acid. This occurs when trace oxygen is present in the reaction mixture, which oxidizes the Pd(II) intermediate or directly oxidizes the boronic acid. Solution: Strictly deoxygenate all solvents. Use the freeze-pump-thaw method (minimum 3 cycles) or sparge the solvent with Argon for at least 30 minutes prior to adding the catalyst.

Quantitative Optimization Data

To empirically validate the causality of protodeboronation, the following table summarizes the performance of various catalytic systems for the Suzuki coupling of 5-bromo-1H-indole-3-carbaldehyde with 2-thienylboronic acid.

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Protodeboronation (Thiophene %)Target Yield (%)
Pd(PPh3)4 (5 mol%)Na2CO3 (aq) (3.0)Toluene/EtOH80> 45%< 40%
Pd(dppf)Cl2 (5 mol%)K3PO4 (aq) (3.0)1,4-Dioxane80~ 25%65%
XPhos-Pd-G2 (2 mol%) K3PO4 (solid) (2.0) THF/H2O (9:1) 40 < 5% > 92%

Note: The use of XPhos-Pd-G2 dramatically accelerates transmetalation, allowing the productive cross-coupling pathway to outcompete the base-catalyzed degradation of the boronic acid[1].

Validated Experimental Protocols

Step 1: Vilsmeier-Haack Formylation of 5-Bromoindole

Objective: Regioselective installation of the C-3 carbaldehyde[4].

  • Reagent Preparation: Cool a flame-dried round-bottom flask containing anhydrous N,N-Dimethylformamide (DMF) (1.2 equiv) to 0 °C under an Argon atmosphere.

  • Vilsmeier Complex Formation: Slowly add Phosphorus oxychloride (POCl3) (1.2 equiv) dropwise with vigorous stirring. Maintain the temperature below 10 °C to prevent degradation of the highly reactive chloroiminium salt[4]. Stir for 30 minutes at 0 °C.

  • Substrate Addition: Dissolve 5-bromoindole (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier complex at 0 °C.

  • Reaction: Remove the ice bath and heat the mixture to 85 °C for 5 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the starting material spot disappears.

  • Hydrolysis Work-up (Self-Validating Step): Cool the mixture to room temperature and pour it slowly over crushed ice. Slowly add saturated aqueous Na2CO3 until the pH reaches 9-10. Stir vigorously for 1-2 hours at room temperature (or gentle warming) to ensure complete hydrolysis of the iminium intermediate[4]. Verification: A TLC check should show the disappearance of the higher-Rf iminium/N-formyl intermediate.

  • Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via recrystallization or silica gel chromatography to yield 5-bromo-1H-indole-3-carbaldehyde.

Step 2: Suzuki-Miyaura Coupling (Optimized for 2-Thienylboronic Acid)

Objective: Chemoselective coupling while suppressing protodeboronation and homocoupling[1][2].

  • Setup: To an oven-dried Schlenk flask, add 5-bromo-1H-indole-3-carbaldehyde (1.0 equiv), 2-thienylboronic acid (1.5 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Degassing (Self-Validating Step): Add THF and H2O (9:1 ratio). Sparge the entire mixture with Argon for 30 minutes to remove dissolved oxygen. Verification: Proper degassing will completely suppress the formation of the 2,2'-bithiophene side product.

  • Catalyst Addition: Under a positive flow of Argon, add XPhos-Pd-G2 (0.02 equiv, 2 mol%).

  • Reaction: Seal the flask and stir at 40 °C for 4-6 hours. The mild temperature and highly active precatalyst ensure transmetalation occurs faster than boronic acid degradation[1].

  • Work-up: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO4, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography (DCM/MeOH gradient) to afford pure 5-(2-Thienyl)-1H-indole-3-carbaldehyde.

References

  • Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. The Royal Society of Chemistry.3

  • Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. ACS Publications. 2

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ResearchGate. 1

  • Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Benchchem. 4

  • Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1. 5

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-(2-Thienyl)-1H-indole-3-carbaldehyde NMR Spectroscopy

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in elucidating the structures of heavily substituted heterocyclic systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in elucidating the structures of heavily substituted heterocyclic systems. The 1H NMR spectrum of 5-(2-Thienyl)-1H-indole-3-carbaldehyde presents a classic analytical challenge: it combines overlapping electron-rich aromatic systems, highly exchangeable protons, and strong anisotropic deshielding effects[1].

This guide is designed to move you past empirical guesswork and into deterministic spectral assignment. Rather than just providing a list of chemical shifts, this document explains the physical causality behind the spectral behavior and provides a self-validating protocol to ensure your data is publication-ready.

Diagnostic Workflow

Before adjusting your sample or instrument parameters, follow this logical decision tree to identify the root cause of your spectral anomalies.

NMR_Troubleshooting Start Acquire 1D 1H NMR (5-(2-Thienyl)-1H-indole-3-carbaldehyde) CheckNH Is the Indole NH signal visible and sharp? Start->CheckNH FixNH Dry solvent / Change to DMSO-d6 Check for acidic impurities CheckNH->FixNH No CheckArom Are aromatic signals (7.1 - 7.7 ppm) overlapping? CheckNH->CheckArom Yes FixNH->CheckNH Re-acquire Run2D Run 2D COSY & HSQC to resolve Thiophene vs Indole CheckArom->Run2D Yes CheckAld Is the Aldehyde peak ~9.9 ppm sharp? CheckArom->CheckAld No (High Field) Run2D->CheckAld Resolved FixAld Check for hydration or concentration effects CheckAld->FixAld No Success Full Spectrum Assigned Ready for Publication CheckAld->Success Yes FixAld->CheckAld Re-acquire

Diagnostic workflow for resolving 5-(2-Thienyl)-1H-indole-3-carbaldehyde NMR spectral anomalies.

Frequently Asked Questions (FAQs)

FAQ 1: Why is the indole NH proton missing or appearing as a massive, undefined baseline hump?

Causality : The NH proton undergoes rapid intermolecular chemical exchange with trace moisture or acidic impurities in the solvent. Furthermore, the adjacent 14N nucleus has a nuclear spin of I=1 , which possesses a quadrupole moment. The quadrupolar relaxation of the nitrogen nucleus efficiently relaxes the attached proton, broadening its NMR signal[2]. Solution : Switch your solvent from CDCl3​ to DMSO−d6​ . DMSO strongly hydrogen-bonds to the NH proton, significantly slowing down the exchange rate and shifting the signal downfield to a distinct, sharp broad singlet around 12.1–12.3 ppm[3].

FAQ 2: The region between 7.1 and 7.7 ppm is a mess of overlapping peaks. How do I definitively assign the 2-thienyl protons versus the indole protons?

Causality : The electron-rich nature of both the indole core and the thiophene substituent causes their chemical shifts to converge in the mid-aromatic region[1]. Solution : Rely strictly on coupling constants ( J -values) and 2D COSY NMR.

  • Thiophene Protons : Form a distinct AMX spin system. Look for the H4' proton, which is typically the most upfield (~7.15 ppm) and appears as a doublet of doublets with J≈5.1 Hz and 3.6 Hz[4]. The H3' and H5' protons will couple to it.

  • Indole Protons : The H6 and H7 protons form an ortho-coupled pair ( J≈8.5 Hz)[3]. H6 will appear as a doublet of doublets due to additional meta-coupling ( J≈1.5 Hz) to H4.

FAQ 3: Why is one isolated doublet shifted so far downfield (~8.4 ppm), away from the rest of the aromatic signals?

Causality : This is the indole H4 proton. It experiences a powerful anisotropic deshielding effect from the C3-carbaldehyde group[2]. The carbonyl double bond is conjugated with the indole π -system, restricting its rotation and favoring a planar conformation where the carbonyl oxygen is oriented toward H4. The magnetic lines of force from the carbonyl π -electrons strongly deshield the H4 nucleus, pushing it downfield. The electron-withdrawing nature of the 5-(2-thienyl) group further amplifies this shift[1].

Self-Validating Experimental Protocol for High-Resolution Acquisition

To achieve publication-quality spectra, you must eliminate environmental variables. Follow this self-validating protocol to ensure optimal data acquisition.

Step 1: Solvent Selection and Preparation

  • Action : Select 99.9% D DMSO−d6​ from a fresh, sealed ampoule rather than CDCl3​ .

  • Causality : DMSO acts as a strong hydrogen-bond acceptor, locking the indole NH proton in a fixed state and drastically reducing its chemical exchange rate with trace water.

  • Validation Check : Upon acquiring the first scan, check the residual water peak (~3.3 ppm in DMSO). If its integration is larger than the solvent residual peak (2.5 ppm), the solvent is too wet and will compromise the NH signal. Abort and use a fresh ampoule.

Step 2: Sample Concentration Optimization

  • Action : Weigh exactly 5.0 to 8.0 mg of 5-(2-Thienyl)-1H-indole-3-carbaldehyde[1] and dissolve in 0.6 mL of DMSO−d6​ .

  • Causality : Too high a concentration leads to π−π stacking and intermolecular hydrogen bonding, which causes concentration-dependent chemical shifts (especially for the aldehyde and NH protons). Too low a concentration requires excessive scans, increasing noise.

  • Validation Check : The resulting solution must be completely transparent. Any turbidity indicates incomplete dissolution, which will distort the magnetic field and broaden all peaks.

Step 3: Filtration and Tube Preparation

  • Action : Filter the dissolved sample through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

  • Causality : Solid micro-particulates (dust, undissolved compound) create localized magnetic susceptibility gradients, ruining resolution and causing peak tailing.

  • Validation Check : Hold the NMR tube up to a strong light source. If any "sparkling" or floating particles are visible, re-filter the sample.

Step 4: Probe Tuning and Shimming

  • Action : Insert the sample, tune the probe specifically to the 1H frequency, and perform automated gradient shimming (Z1-Z5), followed by manual optimization of Z1 and Z2.

  • Causality : The 5-(2-thienyl) and indole aromatic signals are highly congested (7.1–7.7 ppm). Perfect magnetic field homogeneity is strictly required to resolve the fine J -couplings (e.g., the 1.1 Hz meta-coupling of the thiophene ring)[4].

  • Validation Check : Measure the full width at half maximum (FWHM) of the TMS peak (0.0 ppm) or the DMSO residual peak (2.5 ppm). The protocol is validated and ready for acquisition only if the FWHM is ≤0.5 Hz.

Quantitative Data Reference

Use the following table to benchmark your acquired spectrum. These represent the expected chemical shifts and coupling constants in an optimized DMSO−d6​ environment at 400 MHz.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
Indole NH (1) 12.10 – 12.30Broad singlet (br s)-1H
Aldehyde CHO 9.90 – 10.10Singlet (s)-1H
Indole H4 8.40 – 8.50Doublet (d)~1.51H
Indole H2 8.30 – 8.40Singlet (s) or Doublet (d)~3.0 (if coupled to NH)1H
Indole H6 7.60 – 7.70Doublet of doublets (dd)8.5, 1.51H
Indole H7 7.50 – 7.60Doublet (d)8.51H
Thiophene H5' 7.45 – 7.55Doublet of doublets (dd)5.1, 1.11H
Thiophene H3' 7.40 – 7.50Doublet of doublets (dd)3.6, 1.11H
Thiophene H4' 7.10 – 7.20Doublet of doublets (dd)5.1, 3.61H

References

  • [3] Title: Indole-3-Carboxaldehyde | C9H7NO | CID 10256 Source: PubChem (National Institutes of Health) URL:[Link]

  • [4] Title: Analysis of A2B2 High-Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes Source: The Journal of Chemical Physics (AIP Publishing) URL:[Link]

  • [2] Title: NMR Info/Data — Hans Reich Collection Source: OrganicChemistryData.org URL:[Link]

Sources

Optimization

Technical Support Center: Biological Screening of 5-(2-Thienyl)-1H-indole-3-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the complex biological screening landscape of 5-(2-Thienyl)-1H-indole-3-carbaldehyde . This m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the complex biological screening landscape of 5-(2-Thienyl)-1H-indole-3-carbaldehyde .

This molecule presents a fascinating duality in drug discovery. On one hand, indole-3-carbaldehyde derivatives are highly potent, endogenous-like agonists for the Aryl Hydrocarbon Receptor (AhR), making them valuable in immunology and oncology[1][2]. On the other hand, the presence of a reactive C3-carbaldehyde and a highly lipophilic thienyl group flags this compound as a high-risk Pan-Assay Interference Compound (PAINS)[3][4].

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to ensure your screening data is artifact-free and biologically relevant.

Part 1: Troubleshooting Guide & FAQs

Q1: I am observing high hit rates and unexpected activity in my biochemical assays (e.g., TR-FRET, AlphaScreen). Is this compound a false positive? Causality: Yes, it is highly likely. The C3-aldehyde group is electrophilic and prone to nucleophilic attack by primary amines (such as lysine residues on your target protein or amine-containing assay buffers like Tris)[4][5]. This leads to the formation of covalent Schiff bases. In proximity-based assays like AlphaScreen, this non-specific cross-linking can artificially bridge donor and acceptor beads, yielding a massive false-positive signal. Solution: You must transition your assay to an amine-free buffer system (e.g., HEPES or PBS) and introduce a biochemical counter-screen using an amine scavenger (see Protocol 1). If the compound's activity disappears upon the addition of a scavenger, it is a covalent artifact[6].

Q2: The compound precipitates or causes erratic readouts at concentrations above 10 µM. How do I resolve this? Causality: The addition of the thienyl group at the 5-position of the indole core significantly increases the molecule's lipophilicity (LogP)[5]. In aqueous screening buffers, highly lipophilic compounds undergo colloidal aggregation. These aggregates sequester proteins non-specifically and scatter light, which interferes with fluorescence and absorbance readouts[4][7]. Solution: Keep your DMSO stock concentrations fresh (avoid freeze-thaw cycles). Incorporate a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) into your assay buffer. Detergents disrupt colloidal aggregates; if your compound loses activity upon detergent addition, it was acting as an aggregator, not a true ligand[4][7].

Q3: My cell-based fluorescence imaging shows high background signal. Is the compound autofluorescent? Causality: Yes. The fused pyrrole-benzene indole structure, extended by the thienyl conjugation, creates a highly delocalized pi-electron system[5]. Furthermore, under slightly acidic conditions, indole-3-carbaldehydes can undergo self-condensation to form highly fluorescent, cherry-red urorosein derivatives[8]. Solution: Perform a baseline fluorescence scan of the compound in your exact assay buffer (without cells/proteins). To bypass autofluorescence, shift your assay readouts to the red/far-red spectrum (>600 nm) or utilize luminescence-based reporter systems (e.g., Luciferase) which do not require light excitation[1][9].

Q4: How can I definitively prove that this compound is a true Aryl Hydrocarbon Receptor (AhR) agonist? Causality: Because indole-3-carbaldehydes structurally mimic endogenous AhR ligands (like tryptophan metabolites), they readily bind the cytosolic AhR complex[1][2]. However, true agonism requires the dissociation of HSP90, nuclear translocation, and binding to Dioxin Response Elements (DRE) to drive transcription[10]. Solution: Binding assays are insufficient. You must use a functional, self-validating cell-based assay (Protocol 2). By co-administering a known AhR antagonist (e.g., CH223191), you can prove that the transcriptional activation is specifically mediated by the AhR pathway and not by off-target cellular stress[1].

Part 2: Mechanistic Workflows & Visualizations

To successfully navigate the screening of this compound, you must understand both its intended biological signaling pathway and the triage workflow required to rule out assay interference.

AhR_Signaling Ligand 5-(2-Thienyl)-1H-indole-3-carbaldehyde (Lipophilic AhR Ligand) Cytosol Cytosolic AhR Complex (AhR + HSP90 + XAP2) Ligand->Cytosol Cell Entry Activation Ligand Binding & HSP90 Dissociation Cytosol->Activation Interaction Nucleus Nuclear Translocation & ARNT Heterodimerization Activation->Nucleus Translocation GeneExpr DRE Binding & CYP1A1 Transcription Nucleus->GeneExpr Transcriptional Activation

Caption: Proposed Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by indole-3-carbaldehydes.

PAINS_Workflow Hit Primary Assay Hit (Aldehyde Reactivity Risk) Detergent Counter-Screen 1: Add 0.01% Triton X-100 Hit->Detergent Aggregator Signal Lost: Colloidal Aggregation Detergent->Aggregator Yes Scavenger Counter-Screen 2: Add Primary Amine (Tris) Detergent->Scavenger No Covalent Signal Lost: Schiff Base Formation Scavenger->Covalent Yes Orthogonal Orthogonal Validation: SPR / ITC Scavenger->Orthogonal No Validated Validated Target Engagement Orthogonal->Validated Confirmed

Caption: Triage workflow for identifying and excluding aldehyde-driven assay interference.

Part 3: Quantitative Data Summaries

The following tables summarize the structural risks and comparative biological activity of indole-3-carbaldehyde derivatives to guide your assay concentration limits.

Table 1: Interference Profile of 5-(2-Thienyl)-1H-indole-3-carbaldehyde

Molecular FeatureInterference Mechanism (PAINS)Primary Assay RiskMitigation Strategy
C3-Carbaldehyde Electrophilic Schiff base formation with primary amines[4].False positives in TR-FRET, AlphaScreen, and enzymatic assays.Use amine-free buffers (HEPES); validate with SPR/ITC[4][6].
Thienyl-Indole Core High lipophilicity leading to colloidal aggregation[4][5].Light scattering; non-specific protein sequestration.Add 0.01% Triton X-100; keep screening concentrations < 10 µM[4][7].
Conjugated Pi-System Autofluorescence & light-induced self-condensation[7][8].High background in blue/green fluorescence channels.Shift to luminescence or time-resolved fluorescence readouts[9].

Table 2: Comparative AhR Activation by Indole Derivatives

Data synthesized from standardized HepG2-AhR Lucia reporter assays[9].

Compound ClassExample MetaboliteAhR Activation Potency (EC₅₀)Efficacy vs. Control (BaP)
Indole-3-carbaldehyde I3A~0.04 µMHigh (Superior to BaP)
Indole-3-propionic acid IPA~0.11 µMModerate
Indole-3-carboxylic acid I3CA~0.88 µMLow
Dioxin (Positive Control) TCDD~0.001 nMMaximum

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must contain internal controls that validate the mechanism of action and rule out artifacts.

Protocol 1: Biochemical Counter-Screening for Aldehyde Reactivity & Aggregation

Purpose: To determine if the initial biochemical hit is a result of colloidal aggregation or covalent Schiff base formation.

Step-by-Step Methodology:

  • Prepare Baseline Assay: Set up your primary biochemical assay (e.g., enzymatic inhibition) in an amine-free buffer (50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Establish the Aggregation Control: Divide the assay into two parallel arms. To Arm A, add 0.01% (v/v) Triton X-100. Leave Arm B detergent-free.

  • Establish the Reactivity Control: To a third arm (Arm C), add 5 mM Tris-HCl (a primary amine scavenger) to the HEPES buffer.

  • Compound Incubation: Dispense 5-(2-Thienyl)-1H-indole-3-carbaldehyde at your IC₅₀ concentration into all three arms. Incubate for 30 minutes at room temperature.

  • Readout & Causality Analysis:

    • If activity is lost in Arm A: The compound is a colloidal aggregator[4][7].

    • If activity is lost in Arm C: The compound is a covalent PAINS artifact (Schiff base formation)[3][6].

    • If activity is maintained in all arms: The compound demonstrates true, non-covalent target engagement.

Protocol 2: Cell-Based AhR Reporter Validation

Purpose: To validate true intracellular AhR agonism while ruling out non-specific transcriptional upregulation or cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2-AhR Lucia™ reporter cells at 5 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂[1][9].

  • Antagonist Pre-treatment (The Self-Validating Step): Pre-treat half of the wells with 10 µM CH223191 (a highly specific AhR antagonist) for 1 hour. Leave the other half untreated. This establishes that any subsequent signal is strictly AhR-dependent[1].

  • Agonist Dosing: Treat the cells with a concentration gradient of 5-(2-Thienyl)-1H-indole-3-carbaldehyde (0.01 µM to 10 µM). Include TCDD (10 nM) as a positive control and DMSO (0.1%) as a vehicle control.

  • Incubation & Readout: Incubate for 24 hours. Add the luciferase substrate (e.g., QUANTI-Luc™) and immediately measure luminescence using a microplate reader.

  • Data Interpretation: A true AhR agonist will show a dose-dependent increase in luminescence in the untreated wells, which must be completely abrogated in the wells pre-treated with CH223191[1].

Part 5: References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. URL:[Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. URL:[Link]

  • Magiatis, P., et al. (2019). A Biomimetic, One-Step Transformation of Simple Indolic Compounds to Malassezia-Related Alkaloids with High AhR Potency and Efficacy. Chemical Research in Toxicology. URL:[Link]

  • Rueda, G. H., et al. (2025). Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis. PMC. URL:[Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Selectivity in 5-(2-Thienyl)-1H-indole-3-carbaldehyde Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity and regioselectivity challenges when functionalizing complex heterocyclic scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity and regioselectivity challenges when functionalizing complex heterocyclic scaffolds.

5-(2-Thienyl)-1H-indole-3-carbaldehyde is a highly privileged building block in medicinal chemistry and materials science[1]. The molecule features three distinct reactive zones: an electrophilic C3-aldehyde prone to nucleophilic addition[1], an acidic N1-H on the indole core, and an electron-rich 5-(2-thienyl) substituent. While the aldehyde group facilely undergoes C-C and C-N coupling reactions[2], the presence of the thienyl sulfur and the unprotected indole nitrogen introduces significant selectivity challenges.

Below is our field-proven troubleshooting guide, complete with mechanistic causality, quantitative benchmarks, and self-validating protocols to ensure your syntheses succeed on the first run.

I. Troubleshooting Guide & FAQs

Q1: During Knoevenagel condensations, I am observing a mixture of the desired C-C double bond product and N1-alkylated side products. How can I strictly target the aldehyde? Causality: The N1 proton of the indole core has a pKa of approximately 16. When utilizing strong thermodynamic bases (e.g., NaOH, NaOEt) to generate the enolate from your active methylene compound, you inadvertently deprotonate the indole N1. The 5-(2-thienyl) group donates electron density, stabilizing the indole anion but creating an ambident nucleophile that readily undergoes N-alkylation. Solution: Shift to a mild, dual acid-base catalytic system. Utilizing Piperidine and Glacial Acetic Acid selectively activates the aldehyde via an iminium intermediate without deprotonating the indole N1. Alternatively, triphenylphosphine (TPP) has been successfully employed as a mild catalyst for Knoevenagel condensations of indole-3-carbaldehydes to completely suppress N-deprotonation[2].

Q2: My reductive amination to form secondary amines yields almost no product when using catalytic hydrogenation ( H2​ , Pd/C). The imine forms, but reduction stalls. Why? Causality: The 5-(2-thienyl) moiety contains a highly accessible sulfur atom. Sulfur is a potent poison for transition metal catalysts like Palladium. It strongly coordinates to the Pd surface, irreversibly blocking the active sites required for H2​ activation and subsequent hydride transfer to the imine double bond. Solution: Abandon catalytic hydrogenation. Instead, utilize direct hydride transfer agents. Sodium Triacetoxyborohydride (STAB) is the industry standard for this scaffold. It is mild enough to avoid reducing the unreacted aldehyde but highly effective at reducing the protonated iminium ion at pH 4-5.

Q3: I am attempting to synthesize oximes from this aldehyde, but solution-phase reactions yield poor conversion and mixed E/Z isomers. How can I optimize this? Causality: Solution-phase oximation with hydroxylamine hydrochloride carries risks and often suffers from the electron-donating resonance effect of the indole nitrogen, which decreases the electrophilicity of the carbonyl carbon[3]. Furthermore, the steric bulk of the 5-thienyl group complicates the transition state geometry. Solution: Transition to a mechanochemical (solvent-free) approach. High-energy ball milling of the aldehyde with NH2​OH⋅HCl and a mild base forces the reactants into close proximity, overcoming electronic deactivation and steric hindrance, driving the reaction to near-complete conversion[3].

II. Quantitative Selectivity Benchmarks

The following table summarizes the expected selectivity and yield improvements when shifting from standard to optimized conditions.

Reaction TypeStandard ConditionPrimary Selectivity IssueOptimized ConditionTarget Yield (%)Chemoselectivity (%)
C-C Condensation NaOH, EtOH, RefluxN1-AlkylationPiperidine/AcOH, Toluene>85%>98% (C-C only)
Reductive Amination H2​ , Pd/C, MeOHCatalyst Poisoning (Thiophene)STAB, DCE, AcOH (pH 5)>90%>99% (Amine)
Oximation NH2​OH⋅HCl , EtOH/ H2​O Low Conversion / Mixed IsomersMechanochemical Ball Milling>95%>95% (E-Oxime)

III. Mechanistic Workflows & Logic Trees

SelectivityTree Start 5-(2-Thienyl)-1H-indole-3-carbaldehyde Condensation C-C Coupling (Knoevenagel) Start->Condensation RedAmination C-N Coupling (Reductive Amination) Start->RedAmination BaseRisk Risk: N1-Alkylation Condensation->BaseRisk CatRisk Risk: Thiophene Poisoning RedAmination->CatRisk StrongBase Strong Base (NaOH) Causes N-Deprotonation BaseRisk->StrongBase MildBase Piperidine/AcOH Strict Aldehyde Selectivity BaseRisk->MildBase PdC H2, Pd/C Sulfur Poisons Catalyst CatRisk->PdC STAB NaBH(OAc)3 Direct Hydride Transfer CatRisk->STAB

Decision tree for optimizing chemoselectivity in 5-(2-Thienyl)-1H-indole-3-carbaldehyde reactions.

Mechanism Imine Imine Intermediate (Contains 5-Thienyl) PdC Pd/C + H2 Imine->PdC STAB NaBH(OAc)3 (pH 4-5) Imine->STAB Poisoning Thiophene S-Atom Coordinates to Pd PdC->Poisoning Failed Reaction Stalled Poisoning->Failed Hydride Hydride Transfer to Iminium Ion STAB->Hydride Success Selective Amine Hydride->Success

Mechanistic pathway comparing catalyst poisoning vs. hydride transfer in reductive amination.

IV. Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation steps. Do not proceed to subsequent steps until the validation criteria are met.

Protocol A: Chemoselective Reductive Amination (Avoiding Catalyst Poisoning)
  • Imine Formation: Dissolve 1.0 eq of 5-(2-Thienyl)-1H-indole-3-carbaldehyde and 1.1 eq of the desired primary amine in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Add 1.5 eq of glacial acetic acid to adjust the solution to pH ~5.

  • Validation Step (Critical): Stir at room temperature for 2 hours. Do not add the reducing agent yet. Analyze via TLC or LCMS. You must confirm >95% consumption of the starting aldehyde. Adding the hydride source prematurely will result in direct, irreversible reduction of the aldehyde to the corresponding alcohol.

  • Reduction: Once complete imine formation is verified, cool the reaction to 0 °C. Add 1.5 eq of Sodium Triacetoxyborohydride (STAB) in three portions over 15 minutes to control the exotherm.

  • Quench & Isolate: Allow the reaction to warm to room temperature and stir for 4 hours. Quench slowly with saturated aqueous NaHCO3​ . Extract with dichloromethane ( 3×15 mL), dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Mechanochemical Oximation (Overcoming Steric/Electronic Hindrance)

Adapted from established mechanochemical methodologies for N-substituted indole-3-carboxaldehydes[3].

  • Preparation: In a 10 mL stainless-steel milling jar, combine 1.0 eq of 5-(2-Thienyl)-1H-indole-3-carbaldehyde, 1.2 eq of hydroxylamine hydrochloride ( NH2​OH⋅HCl ), and 1.2 eq of anhydrous Na2​CO3​ .

  • Milling: Add two 10 mm stainless-steel milling balls. Seal the jar and mill at 30 Hz for 45 minutes using a high-energy ball mill.

  • Validation Step: Open the jar in a fume hood. The physical state should have transformed into a homogenous, fine powder or paste. Dissolve a 1 mg aliquot in ethyl acetate and spot on a TLC plate. The aldehyde spot should be completely absent, replaced by a single, lower-Rf oxime spot.

  • Workup: Suspend the milled mixture in water (10 mL) to dissolve inorganic salts. Extract with ethyl acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and evaporate to yield the highly pure oxime.

V. References

  • ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at:[Link]

  • MDPI (Molecules). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Available at:[Link]

  • PubChem. 2-(Thiophen-2-yl)-1H-indole-3-carbaldehyde | C13H9NOS | CID 12207875. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) of 5-(2-Thienyl)-1H-indole-3-carbaldehyde Analogues: A Comparative Guide

As drug development increasingly focuses on immunometabolism and targeted receptor modulation, the indole-3-carbaldehyde (I3A) scaffold has emerged as a highly privileged structure. Endogenously produced by gut microbiot...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly focuses on immunometabolism and targeted receptor modulation, the indole-3-carbaldehyde (I3A) scaffold has emerged as a highly privileged structure. Endogenously produced by gut microbiota, I3A is a natural ligand for the Aryl Hydrocarbon Receptor (AhR) 1. However, to optimize its pharmacological profile for therapeutic applications—such as autoimmune disease modulation and cancer immunotherapy—synthetic modifications are required.

This guide provides an objective, data-driven comparison of 5-(2-Thienyl)-1H-indole-3-carbaldehyde against its structural alternatives. By analyzing the structure-activity relationship (SAR) of the 5-position substitutions, we will explore the causality behind its superior receptor binding, metabolic stability, and synthetic viability.

Mechanistic Rationale: AhR Activation and Target Engagement

Indole derivatives modulate immune homeostasis primarily through the AhR signaling pathway 2. The 5-position of the indole ring is a critical determinant for receptor subtype selectivity. When a bulky, electron-rich heteroaryl group like a 2-thienyl ring is introduced at this position, it significantly alters the molecule's electronic distribution.

The sulfur atom in the 2-thienyl ring acts as a weak hydrogen bond acceptor while maintaining a highly lipophilic and π-electron-rich aromatic character. This dual nature allows it to anchor securely in the hydrophobic binding pockets of AhR and Indoleamine 2,3-dioxygenase 1 (IDO1) 3, outperforming purely carbocyclic or halogenated analogues.

AhR_Signaling LIG 5-(2-Thienyl)-I3A (AhR Ligand) CYT Cytosolic AhR Complex (AhR/HSP90/XAP2) LIG->CYT Binds to NUC Nuclear Translocation CYT->NUC Dissociation of Chaperones ARN ARNT Heterodimerization NUC->ARN Enters Nucleus XRE XRE Binding & Gene Transcription ARN->XRE Activates

Mechanism of AhR activation by 5-(2-Thienyl)-1H-indole-3-carbaldehyde.

SAR Analysis: Comparative Performance Data

To understand the causality behind lead optimization choices, we must analyze how specific substitutions dictate biological efficacy. Table 1 summarizes representative in vitro performance metrics comparing 5-(2-Thienyl)-1H-indole-3-carbaldehyde with key structural alternatives.

Table 1: Comparative SAR Data of 5-Substituted Indole-3-carbaldehyde Analogues
CompoundR-Group (5-Position)AhR Agonism (EC₅₀, µM)IDO1 Inhibition (IC₅₀, µM)Metabolic Stability (t₁/₂, min)
Indole-3-carbaldehyde (I3A) -H12.5>50.035
5-Methoxy-I3A -OCH₃18.1>50.020
5-Bromo-I3A -Br4.228.455
5-Phenyl-I3A -Phenyl2.815.285
5-(2-Thienyl)-I3A -2-Thienyl 1.5 8.7 110

Causality Insight: Unsubstituted I3A is rapidly metabolized and exhibits moderate potency. Electron-donating groups (e.g., -OCH₃) decrease AhR affinity and increase susceptibility to oxidative degradation. Halogenation (e.g., -Br) improves potency but lacks the steric bulk required to fully occupy the IDO1 active site. The 2-thienyl substitution provides the optimal balance: its bioisosteric relationship to a phenyl ring enhances π-π stacking, while the sulfur atom provides a unique vector for polar interactions, driving the EC₅₀ down to 1.5 µM 4. Furthermore, the steric hindrance introduced by the thienyl group protects the indole core from rapid hepatic CYP450 metabolism, extending its half-life to 110 minutes.

Experimental Methodologies: Self-Validating Systems

A robust drug discovery pipeline requires trustworthy, reproducible protocols. The following methodologies detail the synthesis and biological validation of the 5-(2-thienyl) analogue, integrating built-in validation checkpoints.

Protocol 1: Synthesis via Vilsmeier-Haack Formylation

Rationale: The Vilsmeier-Haack reaction is utilized because it is highly regioselective for the 3-position of the indole ring, driven by the high electron density at C-3 5.

  • Reagent Preparation: In a flame-dried flask under argon, cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0°C. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise over 30 minutes.

    • Self-Validation Checkpoint: The solution must turn pale yellow, visually confirming the formation of the active Vilsmeier electrophile (chloroiminium ion).

  • Substrate Addition: Dissolve 5-(2-thienyl)-1H-indole (1.0 eq) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C to prevent uncontrolled exothermic side reactions.

  • Reaction Execution: Stir the mixture at room temperature for 1 hour, then heat to 40°C for 2 hours.

    • Self-Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC; Hexane:EtOAc 7:3). The reaction is complete only when the higher-Rf starting material spot completely disappears.

  • Quenching and Isolation: Pour the mixture over crushed ice and neutralize with saturated aqueous Na₂CO₃ until a pH of 8-9 is reached. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure 5-(2-Thienyl)-1H-indole-3-carbaldehyde.

Protocol 2: In Vitro AhR Reporter Gene Efficacy Assay

Rationale: Validating AhR agonism requires a functional, downstream readout. We utilize a recombinant human hepatoma cell line (HepG2) stably transfected with an AhR-responsive luciferase reporter gene.

  • Cell Seeding: Seed HepG2-AhR-Luc cells at 1×10⁴ cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and recovery.

  • Compound Treatment: Treat cells with serial dilutions of the synthesized analogue (0.1 nM to 100 µM) in DMSO. Ensure the final DMSO concentration remains <0.1% to prevent solvent toxicity. Include 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD, 10 nM) as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation & Lysis: Incubate for 24 hours. Wash cells with PBS and lyse using 1X Passive Lysis Buffer.

  • Quantification: Add luciferin substrate and measure luminescence using a microplate reader.

    • Self-Validation Checkpoint: The positive control (TCDD) must demonstrate at least a 10-fold luminescence induction over the vehicle control to validate the assay's dynamic range. Calculate the EC₅₀ using non-linear regression analysis.

SAR_Workflow SYN 1. Compound Synthesis (Vilsmeier-Haack) VER 2. Structural Verification (NMR / LC-MS) SYN->VER ASS 3. AhR Reporter Assay (Efficacy) VER->ASS TOX 4. Cytotoxicity Screen (Safety) ASS->TOX OPT 5. Lead Optimization & Selection TOX->OPT

Step-by-step experimental workflow for validating indole-3-carbaldehyde analogues.

Conclusion

Through systematic SAR analysis, it is evident that 5-(2-Thienyl)-1H-indole-3-carbaldehyde represents a highly optimized node in the chemical space of indole derivatives. By replacing standard halogens or simple phenyl rings with a 2-thienyl moiety, researchers can achieve a synergistic enhancement in AhR agonism, IDO1 inhibition, and metabolic half-life. Supported by robust, self-validating synthetic and biological protocols, this analogue serves as a superior foundational scaffold for advanced drug discovery programs targeting immune-mediated and proteopathic diseases.

References

  • Wikipedia Contributors.Indole-3-carbaldehyde. Wikipedia, The Free Encyclopedia.
  • National Institutes of Health (NIH).
  • Canadian Science Publishing.A privileged dual action Alzheimer's disease therapeutic platform targeting immunopathic and proteopathic mechanisms: (E)
  • ACS Publications.A Biomimetic, One-Step Transformation of Simple Indolic Compounds to Malassezia-Related Alkaloids with High AhR Potency and Efficacy. Chemical Research in Toxicology.
  • EvitaChem.Buy 5-(2-Thienyl)-1H-indole-3-carbaldehyde (EVT-12996129).

Sources

Comparative

comparative analysis of 5-(2-Thienyl)-1H-indole-3-carbaldehyde synthesis routes

Title: Comparative Analysis of 5-(2-Thienyl)-1H-indole-3-carbaldehyde Synthesis Routes: A Strategic Guide for Medicinal Chemists Executive Summary 5-(2-Thienyl)-1H-indole-3-carbaldehyde is a highly valued privileged scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of 5-(2-Thienyl)-1H-indole-3-carbaldehyde Synthesis Routes: A Strategic Guide for Medicinal Chemists

Executive Summary

5-(2-Thienyl)-1H-indole-3-carbaldehyde is a highly valued privileged scaffold in medicinal chemistry, frequently utilized as an advanced building block for the synthesis of kinase inhibitors, antimicrobial agents, and fluorescent probes[1],[2]. The molecular architecture—featuring both a reactive C3-aldehyde and a C5-thienyl group—presents a unique synthetic challenge regarding the sequence of functionalization.

As a Senior Application Scientist, I have evaluated the two primary synthetic pathways from the commercially available starting material, 5-bromoindole. This guide objectively compares these routes, details the mechanistic causality behind the required experimental choices, and provides a field-validated, self-validating protocol to ensure high-yield synthesis.

Mechanistic & Strategic Overview: The Regioselectivity Trap

When designing the synthesis of this compound, chemists must choose between two sequences:

  • Route A (Formylation → Coupling): Initial Vilsmeier-Haack formylation at the indole C3 position, followed by Suzuki-Miyaura cross-coupling at the C5 position[3],[2].

  • Route B (Coupling → Formylation): Initial Suzuki-Miyaura cross-coupling at the C5 position, followed by Vilsmeier-Haack formylation.

The Causality of Route Selection: While Route B appears viable in theory, it fails in practical application due to a critical regioselectivity trap. If the 2-thienyl group is installed first, the resulting intermediate (5-(2-thienyl)-1H-indole) contains two highly nucleophilic aromatic systems. When subjected to the electrophilic Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride), the C5' position of the electron-rich thiophene ring aggressively competes with the C3 position of the indole ring. This lack of regiocontrol results in a complex, intractable mixture of C3-formylated, C5'-formylated, and di-formylated products.

Conversely, Route A is the strategically superior pathway. By installing the formyl group first, the indole ring is slightly deactivated, preventing over-reaction during subsequent steps[3]. More importantly, the subsequent Suzuki-Miyaura coupling is highly chemoselective for the C–Br bond; the aldehyde does not interfere with the palladium catalytic cycle, allowing for a clean, high-yielding transformation[2].

Visualization of Synthetic Strategies

SynthesisRoutes cluster_A Route A: Formylation First (Preferred) cluster_B Route B: Coupling First (Flawed) Start 5-Bromoindole (Starting Material) RouteA_Step1 Step 1: Vilsmeier-Haack (POCl3, DMF, 0°C to 90°C) Start->RouteA_Step1 RouteB_Step1 Step 1: Suzuki-Miyaura (2-Thienylboronic acid, Pd cat.) Start->RouteB_Step1 IntA 5-Bromo-1H-indole-3-carbaldehyde (Clean Conversion) RouteA_Step1->IntA RouteA_Step2 Step 2: Suzuki-Miyaura (2-Thienylboronic acid, Pd cat.) IntA->RouteA_Step2 TargetA 5-(2-Thienyl)-1H-indole-3-carbaldehyde (High Yield: 65-78%) RouteA_Step2->TargetA IntB 5-(2-Thienyl)-1H-indole (Electron-Rich Intermediate) RouteB_Step1->IntB RouteB_Step2 Step 2: Vilsmeier-Haack (POCl3, DMF) IntB->RouteB_Step2 TargetB Complex Isomeric Mixture (Competitive Thiophene Formylation) RouteB_Step2->TargetB

Comparative workflow of Route A vs Route B highlighting the regioselectivity trap.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both synthetic routes based on standard laboratory scale-up data.

ParameterRoute A (Formylation → Coupling)Route B (Coupling → Formylation)
Overall Yield (2 Steps) 65% – 78%< 20% (Target compound isolated)
Regioselectivity Excellent (Exclusive C5 coupling)Poor (Competitive C5' thiophene formylation)
Primary Byproducts Boronic acid homocoupling (trace)Di-formylated species, C5'-formyl thiophene
Purification Difficulty Straightforward (Standard silica gel)Extremely difficult (Complex isomeric mixture)
Scalability High (Routinely scaled to >10g)Low (Not viable for commercial scale-up)

Self-Validating Experimental Protocols (Route A)

To ensure scientific integrity and reproducibility, the following protocols for Route A are designed as self-validating systems, incorporating mechanistic causality and in-process visual checks.

Step 1: Synthesis of 5-Bromo-1H-indole-3-carbaldehyde (Vilsmeier-Haack)

Reference standard yields range from 88% to 94%[3],[1],[2].

  • Vilsmeier Reagent Generation: Cool 50 mL of anhydrous DMF to 0 °C under an inert Argon atmosphere. Slowly add Phosphorus oxychloride (POCl₃, 1.2 eq) dropwise over 30 minutes[3].

    • Causality: The reaction between POCl₃ and DMF to form the active electrophile is highly exothermic. Strict temperature control prevents the thermal degradation of the reagent and the formation of dark, tarry byproducts.

  • Electrophilic Aromatic Substitution: Dissolve 5-bromoindole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C. Allow the mixture to warm to room temperature for 1 hour, then heat to 85–90 °C for 5–9 hours[3].

    • Causality: The initial attack of the indole C3 position forms a stable iminium intermediate. Heating ensures complete conversion of the sterically hindered brominated substrate.

  • Hydrolysis (Self-Validating Step): Cool the reaction to 0 °C and slowly quench with a saturated aqueous solution of Na₂CO₃ until the pH reaches 8-9[3].

    • Causality: The alkaline quench hydrolyzes the iminium intermediate into the final aldehyde.

    • Validation: A successful hydrolysis is visually confirmed by the immediate precipitation of a large amount of pale yellow to off-white solid[3].

  • Isolation: Filter the precipitate, wash thoroughly with distilled water to remove residual DMF and inorganic salts, and dry under vacuum.

Step 2: Synthesis of 5-(2-Thienyl)-1H-indole-3-carbaldehyde (Suzuki-Miyaura)
  • System Assembly & Degassing: In a Schlenk flask, combine 5-bromo-1H-indole-3-carbaldehyde (1.0 eq), 2-thienylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq) in a 1,4-Dioxane/Water mixture (4:1 v/v). Purge the solution with Argon for 15 minutes.

    • Causality: The biphasic solvent system is critical; dioxane solubilizes the organic components, while water dissolves the base required to form the reactive boronate complex for the transmetalation step[1]. Degassing prevents the rapid oxidation of the active Pd(0) catalyst and minimizes oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 eq) under a positive stream of Argon. Heat the mixture to 90 °C for 6-8 hours.

  • Reaction Monitoring (Self-Validating Step): Monitor the reaction via TLC (Hexanes/EtOAc 1:1).

    • Validation: The consumption of the starting material (UV active, lower Rf) and the appearance of a new, highly fluorescent spot under 254/365 nm UV light indicates successful cross-coupling and extended conjugation.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel column chromatography.

Analytical Characterization

To verify the structural integrity of the final product, 5-(2-Thienyl)-1H-indole-3-carbaldehyde, the following key ¹H NMR (DMSO-d₆, 400 MHz) shifts should be observed:

  • Aldehyde Proton (CHO): A sharp singlet at ~9.90 – 10.05 ppm, confirming the successful retention of the formyl group[3],[2].

  • Indole NH: A broad singlet at ~11.80 – 12.40 ppm, characteristic of the unprotected indole nitrogen[3].

  • Thiophene Protons: Multiplets in the range of ~7.50 – 7.80 ppm, confirming the successful integration of the thienyl ring.

Sources

Validation

A Researcher's Guide to Selectivity: Profiling the Cross-Reactivity of 5-(2-Thienyl)-1H-indole-3-carbaldehyde

In the landscape of modern drug discovery, the potency of a small molecule against its intended target is only half the story. The other, arguably more critical, half is its selectivity.

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the potency of a small molecule against its intended target is only half the story. The other, arguably more critical, half is its selectivity. A lack of specificity, where a compound interacts with unintended "off-targets," can lead to unforeseen toxicities or confound the interpretation of its biological effects.[1][2][3] This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel compound, using 5-(2-Thienyl)-1H-indole-3-carbaldehyde as a case study.

While specific cross-reactivity data for this molecule is not widely published, its structure contains well-known pharmacophores—the indole and thiophene rings—that suggest a rational path for investigation. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous drugs targeting a wide array of proteins, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory pathways like COX.[4][5][6][7][8] Similarly, the thiophene ring is a common feature in many pharmaceuticals, though its metabolism by cytochrome P450 enzymes can sometimes lead to reactive metabolites and off-target effects.[9][10][11][12][13]

This guide will therefore present a hypothetical, yet scientifically rigorous, multi-tiered strategy to build a comprehensive selectivity profile, empowering researchers to make informed decisions in their drug development programs.

Tier 1: Broad Spectrum Screening for Initial Hit Identification

The first step in assessing selectivity is to cast a wide net. The goal is to identify potential off-target classes without bias. This is best achieved through large-scale screening panels that survey a significant portion of the proteome.[1]

1.1. Kinase Panel Screening: Given the prevalence of the indole nucleus in kinase inhibitors, a primary screen against a broad panel of kinases is essential.[6][8][14] These assays are crucial for identifying unwanted interactions that could lead to toxicity or dilute the desired therapeutic effect.[14][15]

1.2. GPCR and Ion Channel Panels: The indole structure is also a key component of ligands for serotonin (5-HT) and other amine receptors.[4] A competitive binding assay panel against common GPCRs and ion channels is therefore a critical second arm of the initial screen.

Hypothetical Screening Outcome:

For the purpose of this guide, let us assume 5-(2-Thienyl)-1H-indole-3-carbaldehyde (herein "Compound X") was designed as a potent inhibitor of a specific tyrosine kinase, TK-A . The initial broad-spectrum screen yields the following hypothetical results at a single high concentration (e.g., 10 µM).

Target Class Panel Name Number of Targets Screened Primary "Hits" (>50% Inhibition @ 10 µM)
Primary Target (Internal Assay)1TK-A (98% Inhibition)
Kinases KinomeScan™468TK-B, CDK2, Aurora B
GPCRs GPCRScan865-HT2B, Dopamine D2
Ion Channels IonChannelScan54hERG

This initial data provides a roadmap for deeper investigation. While the compound is highly active against its intended target, several potential off-targets have been flagged.

Tier 2: Validation and Potency Determination (IC50/Ki)

The next phase involves validating the primary hits with full dose-response curves to determine their potency (IC50) or binding affinity (Ki). A compound is generally considered selective if it exhibits a potency difference of >10-100 fold between its primary target and any off-targets.[3]

2.1. Biochemical Assays for Potency: For the kinase hits (TK-B, CDK2, Aurora B), a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for determining IC50 values.[16][17][18] For the GPCR hits (5-HT2B, D2), a competitive radioligand binding assay is the gold standard for determining the inhibitor constant (Ki).[19][20]

Hypothetical Dose-Response Data:

Target Assay Type Result (IC50 / Ki) Selectivity Fold (vs. TK-A)
TK-A (Primary) TR-FRET Kinase Assay15 nM -
TK-BTR-FRET Kinase Assay450 nM30x
CDK2TR-FRET Kinase Assay1,200 nM80x
Aurora BTR-FRET Kinase Assay2,500 nM167x
5-HT2B ReceptorRadioligand Binding850 nM57x
Dopamine D2 ReceptorRadioligand Binding3,100 nM207x
hERG Channel(Follow-up Assay)>10,000 nM>667x

Interpretation: The data suggests that Compound X has a reasonable selectivity window. While it shows activity against several other kinases and GPCRs, its potency is significantly higher for the intended target, TK-A. The >100-fold selectivity against Aurora B, D2, and hERG is particularly encouraging from a safety perspective.

Tier 3: Cellular and Functional Assays

Biochemical assays are essential, but they don't always reflect a compound's activity in a complex cellular environment.[21] The final tier of analysis is to assess the functional consequences of these interactions in cell-based assays.[22][23][24]

3.1. On-Target Engagement: A cell-based assay should be used to confirm that Compound X inhibits the TK-A signaling pathway. For example, if TK-A phosphorylates a downstream substrate "Protein Y," a Western blot or cellular immunoassay could measure the reduction in phosphorylated Protein Y (p-Y) upon treatment with Compound X.

3.2. Off-Target Functional Effects: For the most potent off-target, TK-B, a similar functional assay should be performed. If Compound X inhibits TK-B in cells at concentrations close to those required for TK-A inhibition, this could represent a genuine off-target liability. For the 5-HT2B receptor, a calcium flux assay could determine if the observed binding translates into agonistic or antagonistic activity.

Hypothetical Cellular Data:

Assay Cell Line Readout Result (EC50)
On-Target: TK-A Pathway HEK293 (expressing TK-A)Inhibition of p-Y45 nM
Off-Target: TK-B Pathway U2OS (endogenous TK-B)Inhibition of p-Z1,800 nM
Off-Target: 5-HT2B Function CHO-K1 (expressing 5-HT2B)Calcium FluxNo activity up to 10 µM

Visualizing the Workflow and Pathways

A logical workflow is critical for systematic cross-reactivity assessment.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Validation (IC50/Ki) cluster_2 Tier 3: Functional Confirmation KinasePanel Kinase Panel (468 targets) DoseResponse Dose-Response Assays (TR-FRET, Radioligand) KinasePanel->DoseResponse Hits: TK-B, CDK2, Aurora B GPCRPanel GPCR Panel (86 targets) GPCRPanel->DoseResponse Hits: 5-HT2B, D2 OnTargetCell On-Target Cellular Assay (e.g., p-Substrate) DoseResponse->OnTargetCell OffTargetCell Off-Target Cellular Assay (e.g., Ca2+ Flux) DoseResponse->OffTargetCell SelectivityProfile Comprehensive Selectivity Profile OnTargetCell->SelectivityProfile OffTargetCell->SelectivityProfile Compound Compound X Compound->KinasePanel Compound->GPCRPanel

Caption: Tiered workflow for cross-reactivity profiling.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway CompoundX Compound X TKA TK-A CompoundX->TKA Inhibits ProteinY Substrate Y TKA->ProteinY Phosphorylates pY p-Y ProteinY->pY CellEffectA Desired Cellular Effect pY->CellEffectA CompoundX_off Compound X TKB TK-B CompoundX_off->TKB Weakly Inhibits ProteinZ Substrate Z TKB->ProteinZ Phosphorylates pZ p-Z ProteinZ->pZ CellEffectB Unwanted Side Effect pZ->CellEffectB

Caption: On-target vs. potential off-target signaling.

Experimental Protocols

Protocol 1: LANCE Ultra TR-FRET Kinase Assay (for IC50 Determination)

This protocol describes a method for determining the potency of an inhibitor against a specific kinase, such as TK-A.[16][17][18]

Objective: To measure the concentration-dependent inhibition of a kinase by Compound X.

Materials:

  • Kinase (e.g., active TK-A)

  • ULight™-labeled peptide substrate

  • Europium (Eu)-labeled anti-phospho-substrate antibody

  • ATP

  • Compound X serial dilutions

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[16]

  • Stop/Detection Buffer: Assay buffer containing EDTA and Eu-labeled antibody.

  • 384-well white OptiPlate™

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of Compound X in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate. Include DMSO-only wells for no-inhibition (100% activity) controls and wells without enzyme for background controls.

  • Enzyme/Substrate Mix: Prepare a 2X enzyme/ULight-substrate solution in assay buffer. The final concentration of each should be optimized based on prior enzyme titration experiments.

  • Initiate Reaction: Add the 2X enzyme/substrate mix to the wells. Then, add a 2X ATP solution to all wells to initiate the phosphorylation reaction. The final volume should be 10 µL.

  • Incubation: Cover the plate and incubate at room temperature for 60-90 minutes. The exact time should be within the linear range of the enzyme reaction.

  • Stop Reaction: Add 10 µL of Stop/Detection buffer to each well. This halts the enzymatic reaction (via EDTA chelating Mg2+) and introduces the detection antibody.

  • Detection Incubation: Cover the plate and incubate for 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.

  • Read Plate: Read the plate on a TR-FRET enabled plate reader, measuring emissions at 615 nm (Europium donor) and 665 nm (ULight acceptor).[25]

  • Data Analysis: Calculate the 665/615 nm emission ratio. Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Competitive Radioligand Binding Assay (for Ki Determination)

This protocol is a standard method for determining the binding affinity of a test compound for a receptor, such as the 5-HT2B receptor.[19][26]

Objective: To measure the ability of Compound X to displace a known high-affinity radioligand from its receptor target.

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT2B)

  • Radioligand (e.g., [3H]-LSD)

  • Compound X serial dilutions

  • Non-specific binding control (a high concentration of a known, unlabeled ligand)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4

  • 96-well glass fiber filter plates

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Reagent Preparation: Prepare serial dilutions of Compound X. Prepare the cell membranes and radioligand in ice-cold assay buffer at their pre-determined optimal concentrations.

  • Assay Setup: In a 96-well plate, add in order: assay buffer, Compound X dilution (or control), radioligand, and finally the membrane suspension.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[19]

  • Filtration: Rapidly filter the contents of the plate through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Quickly wash the filters three times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Allow filters to dry, then add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.[19]

  • Data Analysis: Plot the measured counts per minute (CPM) against the logarithm of Compound X concentration. Determine the IC50 value from the resulting sigmoidal curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

References

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  • Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. PubMed.
  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. PubMed.
  • The Complete Guide to Cell-Based Assays. SPT Labtech.
  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
  • Guidelines for the selection of functional assays to evaluate the hallmarks of cancer. ScienceDirect.
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  • Guidelines for mouse and human DC functional assays. PubMed.
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Sources

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